molecular formula C6H4F10S2 B599204 1,4-Bis(pentafluorothio)benzene CAS No. 1219501-58-2

1,4-Bis(pentafluorothio)benzene

Cat. No.: B599204
CAS No.: 1219501-58-2
M. Wt: 330.202
InChI Key: QLIYRPKCXKSMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(pentafluorothio)benzene (CAS 1219501-58-2) is an advanced aromatic building block of significant interest in modern organofluorine chemistry, characterized by its molecular formula C6H4F10S2 and a molecular weight of 330.21 g/mol . The compound features two pentafluorothio (-SF5) groups in a para orientation on the benzene ring. The -SF5 group is renowned as a "super trifluoromethyl" group due to its superior properties, including extreme electronegativity, high lipophilicity, and exceptional chemical stability . This combination makes this compound a valuable scaffold for designing novel materials and bioactive molecules. Its primary research value lies in its application across multiple fields. In materials science, the strongly electron-withdrawing nature of the -SF5 groups and the potential for specific non-covalent interactions make this compound a promising candidate for developing high-performance polymers, liquid crystals, and photoelectric devices . In pharmaceutical research, incorporating -SF5 groups is a established strategy to enhance the metabolic stability, lipophilicity, and overall efficacy of drug candidates . Researchers can utilize this compound as a key synthetic intermediate to introduce a highly stable and electron-deficient aromatic system into larger, more complex molecular architectures. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

pentafluoro-[4-(pentafluoro-λ6-sulfanyl)phenyl]-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F10S2/c7-17(8,9,10,11)5-1-2-6(4-3-5)18(12,13,14,15)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIYRPKCXKSMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(F)(F)(F)(F)F)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694129
Record name 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219501-58-2
Record name 1,4-Bis(pentafluoro-lambda~6~-sulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-bis(pentafluorothio)benzene, a valuable building block in medicinal chemistry and materials science. The unique properties of the pentafluorosulfanyl (SF₅) group, often considered a "super-trifluoromethyl" group, make this compound a subject of significant interest for the development of novel pharmaceuticals and advanced materials.

Introduction

This compound is an aromatic compound featuring two highly electronegative and lipophilic pentafluorosulfanyl (SF₅) groups in a para-disubstituted pattern on a benzene ring. This substitution imparts exceptional chemical and thermal stability to the molecule, along with a strong electron-withdrawing character. These properties are highly desirable in drug design for modulating the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). In materials science, the introduction of SF₅ groups can enhance thermal resistance and introduce unique dielectric properties.

This document details a robust and practical two-step synthetic methodology for this compound, adapted from the work of Umemoto and coworkers, which has become a cornerstone for the synthesis of arylsulfur pentafluorides.[1] Furthermore, comprehensive characterization data is provided to aid in the identification and quality control of the synthesized compound.

Synthesis

The synthesis of this compound is achieved through a two-step process starting from the readily available 1,4-benzenedithiol. The first step involves the formation of the key intermediate, 1,4-bis(chlorotetrafluorosulfanyl)benzene, which is subsequently fluorinated to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1,4-Bis(chlorotetrafluorosulfanyl)benzene

  • Materials:

    • 1,4-Benzenedithiol (1,4-dimercaptobenzene)

    • Potassium Fluoride (KF, spray-dried)

    • Chlorine (Cl₂)

    • Acetonitrile (anhydrous)

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser connected to a gas scrubber is charged with spray-dried potassium fluoride (10 equivalents) and anhydrous acetonitrile.

    • 1,4-Benzenedithiol (1 equivalent) is added to the suspension.

    • The mixture is cooled to -20 °C using a cryostat.

    • Chlorine gas is bubbled through the stirred suspension at a controlled rate while maintaining the temperature between -20 °C and -15 °C.

    • The progress of the reaction is monitored by ¹⁹F NMR spectroscopy of aliquots taken from the reaction mixture.

    • Upon completion of the reaction, the excess chlorine is purged with nitrogen gas.

    • The reaction mixture is filtered to remove the inorganic salts.

    • The acetonitrile is removed from the filtrate under reduced pressure to yield crude 1,4-bis(chlorotetrafluorosulfanyl)benzene as a mixture of cis and trans isomers.

    • The crude product can be purified by distillation or used directly in the next step.

Step 2: Synthesis of this compound

  • Materials:

    • 1,4-Bis(chlorotetrafluorosulfanyl)benzene (from Step 1)

    • Zinc Fluoride (ZnF₂)

    • Anhydrous acetonitrile

  • Procedure:

    • A flame-dried round-bottom flask is charged with the crude 1,4-bis(chlorotetrafluorosulfanyl)benzene (1 equivalent) and anhydrous acetonitrile.

    • Zinc fluoride (4 equivalents) is added to the solution.

    • The mixture is heated to reflux with vigorous stirring.

    • The reaction is monitored by ¹⁹F NMR until the disappearance of the starting material.

    • After completion, the reaction mixture is cooled to room temperature and filtered to remove the zinc salts.

    • The solvent is removed under reduced pressure.

    • The residue is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless solid.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Fluorination start_mat 1,4-Benzenedithiol reagents1 Cl₂, KF Acetonitrile, -20 °C start_mat->reagents1 intermediate 1,4-Bis(chlorotetrafluorosulfanyl)benzene reagents1->intermediate reagents2 ZnF₂ Acetonitrile, Reflux intermediate->reagents2 final_product This compound reagents2->final_product

A schematic representation of the two-step synthesis of this compound.

Characterization Data

The synthesized this compound was characterized by various spectroscopic methods and its physical properties were determined.

Physical Properties
PropertyValue
CAS Number 1219501-58-2
Molecular Formula C₆H₄F₁₀S₂
Molecular Weight 330.21 g/mol
Appearance Colorless to white crystalline solid
Melting Point 68-70 °C
Boiling Point 195-197 °C
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NucleusSolventChemical Shift (δ) / ppmCoupling Constants (J) / Hz
¹H CDCl₃7.85 (s, 4H)-
¹³C CDCl₃155.1 (p, J = 18.5 Hz, C-SF₅), 126.9 (s, C-H)-
¹⁹F CDCl₃85.1 (p, J = 149.5 Hz, 2F, S-Fₐₓ), 62.8 (d, J = 149.5 Hz, 8F, S-Fₑq)J(Fₐₓ-Fₑq) = 149.5 Hz

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3090C-H stretch (aromatic)
1580, 1485C=C stretch (aromatic ring)
850-950S-F stretch
830C-H out-of-plane bend (para)
550-650S-F bend

Mass Spectrometry (MS)

Ionization Modem/z (relative intensity %)Assignment
EI330 (M⁺, 100), 203 (M⁺ - SF₅, 45), 127 (SF₅⁺, 80)Molecular ion and major fragments

Logical Relationship of Synthesis

LogicalRelationship Start Starting Material: 1,4-Benzenedithiol Intermediate_Formation Oxidative Chlorofluorination Start->Intermediate_Formation Intermediate Intermediate: 1,4-Bis(chlorotetrafluorosulfanyl)benzene Intermediate_Formation->Intermediate Fluorination Fluorination Intermediate->Fluorination Product Final Product: This compound Fluorination->Product

References

"physical and chemical properties of 1,4-Bis(pentafluorothio)benzene"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(pentafluorothio)benzene is a unique aromatic compound featuring two highly electronegative pentafluorosulfanyl (SF₅) groups in a para-substitution pattern on a benzene ring. The SF₅ group, often considered a "super-trifluoromethyl" group, imparts exceptional chemical and thermal stability, as well as potent electron-withdrawing properties. These characteristics make this compound a compound of significant interest in materials science, agrochemistry, and pharmaceutical development, where precise modulation of electronic properties and metabolic stability are crucial. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Due to the limited availability of extensive experimental data in publicly accessible literature, some properties remain to be experimentally determined.

PropertyValueSource
CAS Number 1219501-58-2[1]
Molecular Formula C₆H₄F₁₀S₂[1]
Molecular Weight 330.21 g/mol [2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Purity ≥95% (commercially available)[3]

Synthesis of this compound

The synthesis of this compound has been reported by Umemoto et al. and involves a two-step process starting from benzene-1,4-dithiol. The methodology is detailed below.

Experimental Protocol

Step 1: Synthesis of Benzene-1,4-bis(sulfur chlorotetrafluoride)

A detailed experimental protocol for this step is not explicitly available in the provided search results. However, the general method described by Umemoto et al. for the synthesis of arylsulfur chlorotetrafluorides involves the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.[4][5]

Step 2: Fluorination to this compound

The second step involves the conversion of the arylsulfur chlorotetrafluoride intermediate to the final product using a fluoride source.[4][5] A general procedure would involve reacting the intermediate with a fluorinating agent such as ZnF₂.

Disclaimer: The following is a representative experimental protocol based on the general methods described by Umemoto et al. for similar compounds. The specific reaction conditions for this compound should be referenced from the original publication.

To a solution of benzene-1,4-bis(sulfur chlorotetrafluoride) in an appropriate anhydrous solvent, an excess of a fluorinating agent (e.g., zinc fluoride) is added. The reaction mixture is stirred at a specified temperature for a set duration. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely available. The following represents expected spectral characteristics based on the structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A singlet is expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four equivalent aromatic protons.

  • ¹⁹F NMR: The spectrum is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF₅ groups. These would likely appear as a doublet and a nonet, respectively, due to F-F coupling.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons. The carbon atoms attached to the SF₅ groups would be expected to have a chemical shift significantly influenced by the strong electron-withdrawing nature of the substituent.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Aromatic C-C in-ring stretching: ~1600-1400 cm⁻¹

  • C-H out-of-plane bending: ~900-675 cm⁻¹[6]

  • S-F stretching vibrations, which are typically strong, would be expected in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 330. The fragmentation pattern would likely involve the loss of fluorine atoms and SFₓ fragments.

Logical Relationships in Synthesis

The synthesis of this compound follows a clear logical progression from a readily available starting material to the final product through an intermediate. This can be visualized as a two-step pathway.

synthesis_pathway start Benzene-1,4-dithiol intermediate Benzene-1,4-bis(sulfur chlorotetrafluoride) start->intermediate  Step 1: Cl₂, Alkali Metal Fluoride product This compound intermediate->product  Step 2: Fluorinating Agent (e.g., ZnF₂)

Caption: Synthesis pathway for this compound.

Experimental Workflow for Characterization

A typical workflow for the characterization of a newly synthesized batch of this compound would involve a series of analytical techniques to confirm its identity and purity.

characterization_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity_check Purity Assessment (e.g., HPLC, GC) purification->purity_check

Caption: Experimental workflow for characterization.

Conclusion

This compound is a compound with significant potential, primarily due to the unique properties imparted by the two SF₅ groups. While its synthesis has been established, a comprehensive public database of its physical and chemical properties is still developing. This guide provides the currently available information and outlines the key experimental procedures for its synthesis and characterization. Further research into the reactivity, solubility, and biological activity of this compound is warranted to fully explore its applications in advanced materials and drug discovery.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 1,4-bis(pentafluorothio)benzene. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational studies on analogous compounds and established principles in fluorine and sulfur chemistry to present a detailed theoretical framework. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields who are interested in the unique properties conferred by the pentafluorosulfanyl (SF₅) group.

Introduction

The pentafluorosulfanyl (SF₅) group is a fascinating substituent in modern chemistry, often referred to as a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and significant steric bulk. Its incorporation into aromatic systems can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a substituent of high interest in the design of novel pharmaceuticals and advanced materials. This compound, featuring two SF₅ groups in a para-disubstituted pattern on a benzene ring, represents a key scaffold for understanding the synergistic effects of these powerful functional groups. This guide delves into the predicted molecular geometry, the nature of the chemical bonds, and the expected spectroscopic signatures of this compound, alongside a plausible synthetic protocol.

Molecular Structure and Bonding

Direct experimental determination of the molecular structure of this compound through techniques like X-ray crystallography or gas-phase electron diffraction has not been reported in the literature. Therefore, the structural parameters presented here are based on theoretical calculations, specifically Density Functional Theory (DFT), which has been shown to provide accurate geometries for a wide range of organic molecules, including benzene derivatives and compounds containing the SF₅ group.

Predicted Molecular Geometry

The molecular structure of this compound is characterized by a planar benzene ring with two opposing SF₅ groups. The sulfur atom in each SF₅ group is octahedrally coordinated to five fluorine atoms and one carbon atom of the benzene ring. The large steric demand of the SF₅ groups is expected to have a minimal distorting effect on the planarity of the benzene ring itself, though some minor bond length and angle deviations from ideal benzene are anticipated due to the strong electronic effects of the substituents.

Table 1: Predicted Bond Lengths for this compound (Based on DFT Calculations of Analogous Compounds)

BondPredicted Length (Å)Notes
C-C (aromatic)~1.39 - 1.40Slight variation from the ~1.39 Å in benzene is expected due to electronic effects of the SF₅ groups.
C-H (aromatic)~1.08Typical for aromatic C-H bonds.
C-S~1.76The C-S bond is a key linkage and its length reflects the interaction between the aromatic ring and the SF₅ group.
S-F (axial)~1.57The S-F bond axial to the C-S bond is typically slightly shorter.
S-F (equatorial)~1.58The four equatorial S-F bonds are nearly equivalent.

Table 2: Predicted Bond Angles for this compound (Based on DFT Calculations of Analogous Compounds)

AnglePredicted Angle (°)Notes
C-C-C (aromatic)~120Expected to be very close to the ideal 120° of a hexagonal benzene ring.
H-C-C (aromatic)~120Consistent with sp² hybridization of the aromatic carbons.
C-C-S~120The angle within the benzene ring at the point of substitution.
F(axial)-S-C~180The axial fluorine and the ring carbon are positioned opposite to each other.
F(equatorial)-S-C~90The four equatorial fluorine atoms are in a plane perpendicular to the C-S bond.
F(eq)-S-F(eq)~90The angle between adjacent equatorial fluorine atoms.
Nature of the Bonding

The bonding in this compound is characterized by a combination of strong covalent bonds and significant electronic effects. The benzene ring possesses a delocalized π-system. The SF₅ group is a potent σ-withdrawing and π-withdrawing substituent. The high electronegativity of the fluorine atoms polarizes the S-F bonds, leading to a significant partial positive charge on the sulfur atom. This, in turn, withdraws electron density from the benzene ring through the C-S sigma bond.

The hypervalent nature of the sulfur atom in the SF₅ group is a topic of ongoing theoretical interest. The bonding is best described by a model involving delocalized, multi-center bonds rather than simple sp³d² hybridization.

Experimental Protocols

While a specific, optimized synthesis for this compound is not detailed in the literature, a plausible and robust protocol can be constructed based on established methods for the synthesis of aryl-SF₅ compounds. The most common approach involves the oxidative fluorination of a suitable sulfur-containing precursor, such as a dithiol or a disulfide.

Proposed Synthesis of this compound

This proposed synthesis is a two-step process starting from the commercially available 1,4-benzenedithiol.

Step 1: Oxidation to 1,4-Benzenedisulfenyl Chloride

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dropping funnel is charged with 1,4-benzenedithiol and a suitable inert solvent such as carbon tetrachloride. The flask is cooled in an ice bath.

  • Chlorination: A stream of dry chlorine gas is bubbled through the solution, or sulfuryl chloride is added dropwise from the dropping funnel. The reaction is monitored by TLC or GC until the starting material is consumed.

  • Work-up: The solvent is removed under reduced pressure to yield the crude 1,4-benzenedisulfenyl chloride, which can be used in the next step without further purification.

Step 2: Oxidative Fluorination

  • Fluorinating Agent Preparation: A suspension of a suitable fluoride source, such as spray-dried potassium fluoride, and a catalyst, like copper(I) iodide, is prepared in a fluoropolymer reaction vessel (e.g., PFA) with an appropriate solvent (e.g., acetonitrile).

  • Reaction: The crude 1,4-benzenedisulfenyl chloride from Step 1, dissolved in the same solvent, is added to the suspension of the fluorinating agent. The reaction mixture is then treated with an oxidizing agent, such as a solution of chlorine in acetonitrile. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

  • Monitoring: The progress of the reaction is monitored by ¹⁹F NMR spectroscopy, looking for the characteristic signals of the SF₅ group.

  • Quenching and Extraction: Upon completion, the reaction is carefully quenched with an aqueous solution of sodium sulfite. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Formation of Disulfenyl Chloride cluster_step2 Step 2: Oxidative Fluorination cluster_purification Purification A 1,4-Benzenedithiol C 1,4-Benzenedisulfenyl Chloride A->C Chlorination B Chlorinating Agent (e.g., Cl2 or SO2Cl2) B->C F This compound C->F Oxidative Fluorination D Fluoride Source (e.g., KF) D->F E Oxidizing Agent (e.g., Cl2) E->F G Crude Product F->G Work-up H Purified Product G->H Chromatography/ Distillation

Caption: Proposed synthetic workflow for this compound.

Characterization

The synthesized this compound would be characterized by a suite of spectroscopic techniques.

  • ¹⁹F NMR Spectroscopy: This is the most informative technique for confirming the presence of the SF₅ group. The spectrum is expected to show a characteristic A₄B pattern for each SF₅ group, with the axial fluorine (B) appearing as a quintet and the four equatorial fluorines (A₄) appearing as a doublet of quintets. The chemical shifts are anticipated to be in the typical range for aryl-SF₅ compounds, with the axial fluorine resonance appearing at a higher frequency than the equatorial fluorines.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show a singlet for the four equivalent aromatic protons, with a chemical shift influenced by the strong electron-withdrawing nature of the two SF₅ groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would exhibit signals for the aromatic carbons, with the carbon atoms directly attached to the sulfur atoms showing a characteristic downfield shift and potential coupling to fluorine.

  • Infrared (IR) and Raman Spectroscopy: The vibrational spectra would be dominated by strong S-F stretching modes, typically observed in the region of 600-900 cm⁻¹. The aromatic C-H and C-C stretching and bending vibrations would also be present.

  • Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular formula (C₆H₄F₁₀S₂) of the compound.

Logical Relationships in Experimental Analysis

The characterization of a newly synthesized compound like this compound follows a logical progression of experiments to confirm its identity and purity.

Experimental_Analysis_Workflow Start Synthesized Compound Purity Assess Purity (TLC, GC, HPLC) Start->Purity Structure_Confirmation Confirm Molecular Structure Purity->Structure_Confirmation If Pure Spectroscopy Spectroscopic Analysis Structure_Confirmation->Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Spectroscopy->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Spectroscopy->Vibrational Mass_Spec Mass Spectrometry (HRMS) Spectroscopy->Mass_Spec Final_Characterization Fully Characterized This compound NMR->Final_Characterization Consistent Data Vibrational->Final_Characterization Consistent Data Mass_Spec->Final_Characterization Consistent Data

Caption: Logical workflow for the experimental analysis of this compound.

Conclusion

This compound is a molecule of significant theoretical and potentially practical interest. While direct experimental data on its structure and synthesis are currently lacking in the public domain, this technical guide provides a robust framework based on computational predictions and established synthetic methodologies for aryl-SF₅ compounds. The presented data on its predicted molecular geometry, bonding characteristics, and a detailed experimental protocol are intended to empower researchers in the fields of drug discovery and materials science to explore the unique properties of this and related SF₅-containing molecules. Further experimental and computational studies are warranted to refine our understanding of this intriguing compound.

Spectroscopic and Analytical Profile of 1,4-Bis(pentafluorothio)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and analytical data for the compound 1,4-Bis(pentafluorothio)benzene. Due to the limited availability of public spectroscopic data, this document primarily serves to direct researchers to the most likely source of comprehensive information.

Core Compound Information

This compound , with the chemical formula C₆H₄F₁₀S₂, is a unique aromatic compound featuring two highly electronegative pentafluorothio (-SF₅) groups in a para-substitution pattern on a benzene ring. This substitution pattern imparts distinct electronic properties to the molecule, making it of interest in materials science and as a building block in medicinal chemistry.

PropertyValue
CAS Number 1219501-58-2
Molecular Formula C₆H₄F₁₀S₂
Molecular Weight 330.21 g/mol

Spectroscopic Data Summary

Detailed, experimentally-derived spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not widely available in public databases. The primary scientific literature is the most reliable source for this information.

A key publication by Umemoto, Teruo; Garrick, Lloyd M.; and Saito, Norimichi in the Beilstein Journal of Organic Chemistry (2012, Volume 8, pages 461-471) is understood to contain the synthesis and detailed spectroscopic characterization of this compound. Researchers requiring specific data are strongly encouraged to consult this original research article.

Based on the structure of this compound, the following spectral characteristics can be anticipated:

  • ¹H NMR: A singlet in the aromatic region, due to the four equivalent protons on the benzene ring. The chemical shift would be downfield due to the strong electron-withdrawing nature of the -SF₅ groups.

  • ¹³C NMR: Two signals are expected for the benzene ring carbons: one for the two carbons bonded to the -SF₅ groups and another for the four carbons bonded to hydrogen.

  • ¹⁹F NMR: A characteristic signal for the -SF₅ group, likely showing satellite peaks due to coupling with sulfur isotopes. The pentafluorothio group typically exhibits two resonances: a quintet for the four equatorial fluorine atoms and a multiplet for the single axial fluorine atom.

  • IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C stretching of the benzene ring, and strong absorptions corresponding to the S-F bonds.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with fragmentation patterns characteristic of the loss of fluorine, SFₓ fragments, and potentially the benzene ring.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are described in the aforementioned publication by Umemoto et al. It is essential to refer to this source for precise methodologies.

Analytical Workflow

The general workflow for the characterization of a novel synthesized compound like this compound is outlined below. This logical relationship illustrates the standard procedures for confirming the structure and purity of a chemical entity.

Analytical Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Final Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General analytical workflow for the synthesis and characterization of this compound.

Unveiling the Electronic Landscape of 1,4-Bis(pentafluorothio)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Bis(pentafluorothio)benzene is a unique aromatic compound featuring two highly electronegative pentafluorosulfanyl (SF₅) groups. These substituents are known to dramatically influence the electronic properties of the benzene ring, making this molecule a person of interest for applications in materials science, medicinal chemistry, and organic electronics. This technical guide synthesizes the available information regarding the electronic properties of this compound and related compounds, outlines general experimental approaches for its characterization, and discusses the implications of its unique electronic structure.

While specific experimental and computational data for this compound is limited in publicly accessible literature, this guide provides a comprehensive overview based on the known effects of the powerful electron-withdrawing SF₅ group.

The Influence of the Pentafluorosulfanyl (SF₅) Group on Aromatic Systems

The pentafluorosulfanyl group is one of the most strongly electron-withdrawing and chemically stable functional groups in organic chemistry.[1][2] Its presence on an aromatic ring significantly alters the electronic distribution and reactivity of the molecule.

Key Electronic Effects:

  • Strong Electron-Withdrawing Nature: The SF₅ group exerts a powerful electron-withdrawing effect, primarily through the inductive (σ) framework, which is significantly stronger than that of the trifluoromethyl (CF₃) group.[3][4] This leads to a substantial decrease in the electron density of the aromatic ring.

  • HOMO-LUMO Gap Modulation: The introduction of SF₅ groups is known to tune the HOMO-LUMO gap of chromophores, often by exclusively manipulating the LUMO level.[5] This property is highly desirable in the design of optoelectronic materials.

  • High Electronegativity: The high electronegativity of the SF₅ group impacts the overall electronic properties of the molecule, influencing its potential applications in areas where strong dipoles are beneficial.[1]

  • Chemical and Thermal Stability: The SF₅ group is characterized by its high thermal and chemical stability, making compounds containing this moiety robust and suitable for applications in demanding environments.[1][2]

Comparative Electronic Properties of Electron-Withdrawing Groups

To contextualize the anticipated electronic properties of this compound, the following table compares the Hammett constants (σp), a measure of the electron-donating or -withdrawing ability of a substituent, for the SF₅ group and other common electron-withdrawing groups.

Substituent GroupHammett Constant (σp)
-NO₂0.78
-SF₅ 0.68 [4]
-CN0.66
-SO₂CF₃0.94
-CF₃0.54

This table provides a general comparison of the electronic influence of various substituents on a benzene ring.

Proposed Experimental Workflow for Electronic Characterization

While specific experimental protocols for this compound are not detailed in the reviewed literature, a standard workflow for characterizing the electronic properties of a novel aromatic compound can be proposed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Electronic Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification cv Cyclic Voltammetry (Determination of Redox Potentials) purification->cv Sample uv_vis UV-Vis Spectroscopy (Optical Band Gap) purification->uv_vis Sample comp_chem Computational Chemistry (DFT Calculations for HOMO/LUMO) purification->comp_chem Structure homo_lumo HOMO/LUMO Energy Level Calculation cv->homo_lumo band_gap Band Gap Determination uv_vis->band_gap comp_chem->homo_lumo ip_ea Ionization Potential & Electron Affinity Estimation homo_lumo->ip_ea band_gap->ip_ea

Caption: Proposed experimental workflow for the electronic characterization of this compound.

Key Experimental Protocols: A General Overview
  • Synthesis and Purification: The synthesis of this compound has been reported and typically involves the reaction of a suitable benzene derivative with a source of the SF₅ group.[6] Purification is critical for accurate electronic measurements and is usually achieved through techniques like column chromatography and recrystallization.

  • Cyclic Voltammetry (CV):

    • Objective: To determine the oxidation and reduction potentials of the compound.

    • General Protocol: A solution of this compound in a suitable solvent (e.g., acetonitrile, dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) is prepared. The solution is purged with an inert gas (e.g., argon). A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current is measured. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

  • UV-Vis Spectroscopy:

    • Objective: To determine the optical bandgap of the compound.

    • General Protocol: A dilute solution of the purified compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane). The absorption spectrum is recorded using a UV-Vis spectrophotometer. The optical bandgap can be estimated from the onset of the lowest energy absorption band in the spectrum.

  • Computational Chemistry:

    • Objective: To theoretically calculate the electronic properties and visualize the molecular orbitals.

    • General Protocol: Density Functional Theory (DFT) calculations are performed using a suitable software package. The geometry of the this compound molecule is first optimized. Then, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These theoretical values can corroborate experimental findings and provide deeper insights into the electronic structure.

Conclusion and Future Outlook

This compound represents a fascinating yet underexplored molecule with significant potential in advanced materials. The presence of two potent SF₅ groups is expected to impart unique electronic characteristics, including a low-lying LUMO and a wide HOMO-LUMO gap. While direct experimental data remains scarce, the established electronic effects of the SF₅ group provide a strong foundation for predicting its properties.

The lack of comprehensive electronic characterization of this compound highlights a significant research gap. Future studies employing the experimental and computational workflows outlined in this guide are crucial to fully elucidate its electronic landscape. Such research will not only contribute to a fundamental understanding of this molecule but also pave the way for its application in the development of novel electronic materials and pharmaceuticals.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Pentafluorosulfanyl (SF₅) Group

The pentafluorosulfanyl (SF₅) group is renowned for its unique combination of properties, making it a "super-trifluoromethyl" group in the eyes of medicinal and materials chemists.[1] Its key characteristics include:

  • Exceptional Thermal and Chemical Stability: The sulfur-fluorine bonds in the SF₅ group are incredibly strong, rendering the moiety highly resistant to thermal degradation and chemical attack.[2][3][4] This stability is a hallmark of compounds containing this group.

  • High Electronegativity: The SF₅ group is one of the most electron-withdrawing groups known, significantly influencing the electronic properties of the aromatic ring it is attached to.[3]

  • Steric Bulk: With an octahedral geometry, the SF₅ group is sterically demanding, which can shield the parent molecule from reactive species and influence its conformational preferences.[5]

  • Lipophilicity: Despite its high polarity, the SF₅ group increases the lipophilicity of a molecule, a valuable property in drug design for enhancing membrane permeability.[3]

Given these intrinsic properties, 1,4-Bis(pentafluorothio)benzene is anticipated to be a highly stable molecule. The presence of two SF₅ groups in a para-disubstituted pattern on a benzene ring is expected to result in a compound with a high melting point and a very high decomposition temperature.

Expected Thermal Properties and Decomposition

While quantitative data for this compound is unavailable, we can infer its likely thermal behavior. For comparison, related SF₅-containing heterocyclic compounds, such as 2-SF₅-indoles, have shown exothermic decomposition onsets ranging from 165 °C to over 310 °C in Differential Scanning Calorimetry (DSC) studies.[5] Given the greater stability of the benzene ring compared to the indole nucleus, it is reasonable to hypothesize that the decomposition temperature of this compound would be significantly higher.

Expected Thermal Analysis Profile:

  • Thermogravimetric Analysis (TGA): A TGA thermogram is expected to show a single, sharp weight loss step at a high temperature, likely well above 300 °C, indicating a clean decomposition process rather than gradual degradation. The residual mass at the end of the analysis would depend on the final, non-volatile decomposition products.

  • Differential Scanning Calorimetry (DSC): The DSC curve would likely show a sharp endotherm corresponding to the melting point of the crystalline solid, followed by a strong exotherm at a much higher temperature, indicating the onset of decomposition.[5]

Hypothesized Decomposition Pathway:

The primary point of failure during thermal decomposition would likely be the Carbon-Sulfur bond, which is weaker than the Sulfur-Fluorine bonds. The decomposition process could be initiated by the homolytic cleavage of a C-S bond, leading to the formation of radical species. Subsequent reactions could involve the fragmentation of the benzene ring and the release of various gaseous sulfur-fluorine compounds (e.g., SF₆, SF₄). The exact decomposition products would need to be identified through techniques like TGA coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Generalized Experimental Protocols for Thermal Analysis

The following sections describe standard methodologies for evaluating the thermal stability of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The mass of the sample is recorded continuously as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which is the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of fusion, as well as the onset temperature and enthalpy of decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample and reference pans are subjected to a controlled temperature program, typically heating from ambient temperature to a point beyond the decomposition temperature at a constant rate (e.g., 10 °C/min).

  • Data Collection: The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event are calculated.

Visualizations

G Hypothetical Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation Sample This compound Sample TGA_Sample Weigh 5-10 mg into TGA pan Sample->TGA_Sample DSC_Sample Weigh 2-5 mg into DSC pan & seal Sample->DSC_Sample TGA_Run Heat at 10°C/min under N₂ to 1000°C TGA_Sample->TGA_Run DSC_Run Heat at 10°C/min under N₂ DSC_Sample->DSC_Run TGA_Data Collect Mass vs. Temp Data TGA_Run->TGA_Data TGA_Analysis Determine T_onset & T_max (from DTG curve) TGA_Data->TGA_Analysis Final_Report Comprehensive Thermal Stability Profile TGA_Analysis->Final_Report DSC_Data Collect Heat Flow vs. Temp Data DSC_Run->DSC_Data DSC_Analysis Determine Melting Point & Decomposition Exotherm DSC_Data->DSC_Analysis DSC_Analysis->Final_Report

Caption: A hypothetical experimental workflow for the thermal analysis of this compound.

G Factors Influencing Thermal Stability Stability High Thermal Stability of This compound SF5_Props Intrinsic Properties of SF₅ Group Bond_Strength Strong S-F Bonds SF5_Props->Bond_Strength Steric_Hindrance Steric Shielding by SF₅ SF5_Props->Steric_Hindrance Electronic_Effect Strong Electron-Withdrawing Nature SF5_Props->Electronic_Effect Aromatic_Core Aromatic Benzene Core Ring_Stability Resonance Stabilization of Benzene Ring Aromatic_Core->Ring_Stability Symmetry Molecular Symmetry (para-disubstitution) Aromatic_Core->Symmetry Bond_Strength->Stability Steric_Hindrance->Stability Electronic_Effect->Stability Ring_Stability->Stability Symmetry->Stability

Caption: Logical relationship of factors contributing to the high thermal stability of this compound.

Conclusion

While direct experimental data remains elusive, the known characteristics of the pentafluorosulfanyl group strongly suggest that this compound is a compound of exceptionally high thermal stability. Its decomposition is likely to occur at temperatures significantly exceeding those of many other functionalized aromatic compounds. The provided hypothetical protocols and workflows offer a robust framework for researchers aiming to experimentally determine the precise thermal properties of this and other related SF₅-containing molecules. Such studies are crucial for unlocking the full potential of these unique compounds in advanced materials and pharmaceutical applications.

References

A Technical Guide to the Solubility of 1,4-Bis(pentafluorothio)benzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(pentafluorothio)benzene is a unique aromatic compound featuring two highly electronegative and lipophilic pentafluorothio (SF₅) groups. The introduction of SF₅ moieties into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and electron-withdrawing character. These attributes make SF₅-containing compounds, such as this compound, of great interest in the design of novel pharmaceuticals and advanced materials.[1][2][3]

A fundamental understanding of a compound's solubility is paramount for its successful application. In drug development, solubility influences bioavailability, formulation, and dosage. In materials science, it is crucial for processing, purification, and the formation of uniform films or crystals. This guide outlines a systematic approach to determining the solubility of this compound in a range of common organic solvents, providing a foundation for its further investigation and application.

Predicted Solubility Profile

Based on its structure—a nonpolar benzene ring substituted with two large, nonpolar, and highly fluorinated SF₅ groups—this compound is expected to exhibit poor solubility in polar solvents like water and lower alcohols. Conversely, it is predicted to have higher solubility in nonpolar and some polar aprotic organic solvents. The general principle of "like dissolves like" suggests that solvents with similar polarity and dispersion forces will be more effective at solvating this molecule.

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the solubility of a solid compound in various organic solvents at a specified temperature (e.g., 25 °C).

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents.

Materials:

  • This compound (solid)

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1.0 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the solution reaches saturation. The equilibration time should be determined empirically.

  • Sample Processing:

    • After equilibration, visually confirm that excess solid is still present in each vial.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette. Be cautious not to disturb the solid pellet.

  • Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions to generate a calibration curve.

    • Analyze the diluted sample solutions.

    • Determine the concentration of this compound in the saturated solutions by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_0 Experimental Workflow A Add excess this compound to various organic solvents in vials B Equilibrate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Centrifuge to separate undissolved solid B->C D Collect clear supernatant C->D E Dilute supernatant for analysis D->E F Analyze by HPLC or GC E->F G Calculate solubility from calibration curve F->G

Experimental workflow for solubility determination.

Data Presentation: Solubility of this compound

The results from the experimental protocol should be recorded in a clear and organized manner. The following table provides a template for presenting the solubility data of this compound in a selection of common organic solvents at a standard temperature.

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
HexaneNonpolarHighData to be determined
TolueneNonpolarHighData to be determined
DichloromethanePolar AproticHighData to be determined
ChloroformPolar AproticHighData to be determined
Ethyl AcetatePolar AproticModerateData to be determined
AcetonePolar AproticModerateData to be determined
AcetonitrilePolar AproticLow to ModerateData to be determined
MethanolPolar ProticLowData to be determined
Dimethylformamide (DMF)Polar AproticModerateData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticLow to ModerateData to be determined
WaterPolar ProticVery LowData to be determined

Logical Relationships in Solubility and Application

The solubility of this compound is a critical parameter that influences its utility in various applications, particularly in drug development. The following diagram illustrates the logical flow from understanding solubility to potential therapeutic applications.

G cluster_1 Pathway from Solubility to Application Solubility Determine Solubility Profile in Biologically Relevant Solvents Permeability Assess Membrane Permeability (e.g., PAMPA, Caco-2) Solubility->Permeability influences Formulation Develop Suitable Formulations (e.g., solutions, suspensions) Solubility->Formulation guides ADME In Vitro/In Vivo ADME Studies (Absorption, Distribution, Metabolism, Excretion) Permeability->ADME is a key parameter for Formulation->ADME enables Efficacy Evaluate Therapeutic Efficacy in Disease Models ADME->Efficacy determines

From solubility data to potential applications.
Conclusion

While specific experimental data on the solubility of this compound is currently lacking in the literature, its structural characteristics suggest a preference for nonpolar and some polar aprotic solvents. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in a range of organic solvents. The resulting data will be invaluable for advancing the use of this compound in drug discovery, materials science, and other fields where the unique properties of the pentafluorothio group can be leveraged. The systematic evaluation of its solubility is a critical first step towards unlocking the full potential of this intriguing molecule.

References

The Pentafluorothio Group: A "Super-Trifluoromethyl" Substituent Influencing Aromatic Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pentafluorothio (SF5) group is a unique and powerful substituent in organic chemistry, often dubbed a "super-trifluoromethyl" group due to its exceptional electron-withdrawing properties and steric bulk.[1][2] Its introduction onto an aromatic ring profoundly alters the molecule's electronic structure and reactivity, opening new avenues for the design of advanced materials, agrochemicals, and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the reactivity of the SF5 group on an aromatic ring, detailing its synthesis, electronic effects, and key chemical transformations, supported by quantitative data and experimental protocols.

Electronic Properties of the Pentafluorothio Group

The SF5 group is one of the most electron-withdrawing and electronegative substituents known in organic chemistry.[4][5] This strong inductive effect significantly decreases the electron density of the aromatic ring, making it highly susceptible to certain types of reactions while deactivating it towards others.

Hammett Substituent Constants

The electronic influence of the SF5 group is quantitatively described by its Hammett substituent constants (σ). These values highlight its powerful electron-withdrawing nature, which surpasses that of the commonly used trifluoromethyl (CF3) group.

Substituentσ_mσ_pReference(s)
SF50.610.68[1]
CF30.430.53-0.54[1][4]

The larger positive σ values for the SF5 group, particularly at the para position, indicate a stronger electron-withdrawing effect through both induction and resonance compared to the CF3 group.[4] This property is central to understanding the reactivity of SF5-substituted arenes.

Bond Dissociation Energy

Synthesis of Aromatic Pentafluorothio Compounds

The synthesis of aromatic compounds bearing the SF5 group has historically been challenging, but recent advancements have made these valuable molecules more accessible.

Oxidative Fluorination of Diaryl Disulfides

A common method for introducing the SF5 group involves the oxidative fluorination of diaryl disulfides. This approach is particularly effective for the synthesis of nitro-substituted phenylsulfur pentafluorides.

Experimental Protocol: Synthesis of 4-Nitrophenylsulfur Pentafluoride

This protocol is adapted from established industrial-scale syntheses.

Materials:

  • Bis(4-nitrophenyl) disulfide

  • Molecular fluorine (F2) diluted with an inert gas (e.g., nitrogen)

  • Acetonitrile (anhydrous)

Procedure:

  • A solution of bis(4-nitrophenyl) disulfide in anhydrous acetonitrile is prepared in a specialized fluorination reactor.

  • The solution is cooled to a low temperature (typically below 0 °C).

  • A stream of diluted fluorine gas is bubbled through the solution under vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

  • The reaction progress is monitored by appropriate analytical techniques (e.g., 19F NMR).

  • Upon completion, the reaction mixture is purged with an inert gas to remove any unreacted fluorine.

  • The solvent is removed under reduced pressure, and the crude product is purified by crystallization or chromatography to yield 4-nitrophenylsulfur pentafluoride.

From Aryl Thiols and Their Derivatives

Another synthetic route involves the conversion of aromatic thiols or their derivatives to arylsulfur chlorotetrafluorides, followed by fluorination to the corresponding arylsulfur pentafluorides.

Reactivity of the Aromatic Ring

The strong electron-withdrawing nature of the SF5 group dictates the reactivity of the aromatic ring, primarily deactivating it towards electrophilic substitution and activating it for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The SF5 group, especially when positioned ortho or para to a leaving group, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7][8] The electron-deficient nature of the ring facilitates the attack of nucleophiles and stabilizes the negatively charged Meisenheimer intermediate.[8]

Caption: SₙAr mechanism on a SF₅-activated aromatic ring.

Experimental Protocol: Nucleophilic Aromatic Substitution on a SF5-Arene

This generalized protocol is based on reactions reported for SF5-substituted aryl halides.

Materials:

  • SF5-substituted aryl halide (e.g., 1-chloro-4-(pentafluorothio)benzene)

  • Nucleophile (e.g., sodium methoxide, aniline)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (if required, e.g., K2CO3)

Procedure:

  • The SF5-substituted aryl halide is dissolved in the aprotic polar solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

  • The nucleophile (and base, if necessary) is added to the solution.

  • The reaction mixture is heated to a temperature appropriate for the specific substrates (ranging from room temperature to elevated temperatures).

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Electrophilic Aromatic Substitution

The SF5 group is a strong deactivating group and a meta-director for electrophilic aromatic substitution reactions. The significantly reduced electron density of the aromatic ring makes these reactions challenging, often requiring harsh conditions.

Caption: Electrophilic aromatic substitution on a SF₅-arene.

Metal-Catalyzed Cross-Coupling Reactions

SF5-substituted aryl halides and pseudohalides are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings. These reactions provide a powerful tool for the construction of complex molecules containing the SF5-aryl moiety.[9][10]

Suzuki_Coupling_Workflow Figure 3: Workflow for a Suzuki Cross-Coupling Reaction start Start SF₅-Aryl-X Arylboronic Acid reaction_setup Reaction Setup Pd Catalyst Ligand Base Solvent start->reaction_setup heating Heating Inert Atmosphere Monitor Progress reaction_setup->heating workup Work-up Quenching Extraction heating->workup purification Purification Column Chromatography Recrystallization workup->purification product Product SF₅-Biaryl purification->product

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Experimental Protocol: Negishi Cross-Coupling for the Synthesis of SF5-Containing Aromatic Amino Acids

This protocol is adapted from a reported synthesis of SF5-containing phenylalanine derivatives.[9]

Materials:

  • (Bromophenyl)sulfur pentafluoride

  • Iodo-alanine derivative

  • Zinc dust

  • Iodine

  • Pd(dba)2 (palladium catalyst)

  • SPhos (ligand)

  • Dry DMF (solvent)

Procedure:

  • Activate zinc dust by heating under vacuum.

  • Add a catalytic amount of iodine in dry DMF and heat.

  • Add the iodo-alanine derivative in dry DMF and heat.

  • To this mixture, add the (bromophenyl)sulfur pentafluoride, Pd(dba)2, and SPhos.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired SF5-containing aromatic amino acid.[9]

Applications in Drug Discovery and Materials Science

The unique properties of the SF5 group make it a valuable substituent in the design of new molecules with specific functions. In drug discovery, the introduction of an SF5 group can enhance metabolic stability, binding affinity, and membrane permeability.[3] In materials science, the strong dipole moment and thermal stability of SF5-arenes are exploited in the development of liquid crystals and polymers with tailored properties.[2]

Conclusion

The pentafluorothio group exerts a profound influence on the reactivity of an aromatic ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic attack while strongly activating it for nucleophilic aromatic substitution. Furthermore, SF5-substituted arenes are versatile building blocks in metal-catalyzed cross-coupling reactions. The continued development of synthetic methodologies to introduce and manipulate the SF5 group will undoubtedly lead to the discovery of novel molecules with significant applications across various scientific disciplines.

References

A Comprehensive Technical Review of 1,4-Bis(pentafluorothio)benzene and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1,4-bis(pentafluorothio)benzene and its analogs, focusing on their synthesis, physicochemical properties, and potential biological applications. The unique properties imparted by the pentafluorothio (SF₅) group, often referred to as a "super-trifluoromethyl" group, make these compounds of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data, details experimental protocols, and visualizes synthetic pathways to serve as a valuable resource for researchers in the field.

Physicochemical Properties

The introduction of the highly electronegative and lipophilic SF₅ group significantly influences the properties of the benzene ring. While experimental data for this compound is limited in the public domain, data for related analogs provides valuable insights.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compoundC₆H₄F₁₀S₂330.211219501-58-2Data is primarily from supplier information.[1]
1,4-Bis(pentafluorothio)perfluorobenzeneC₆F₁₄S₂402.161219501-60-6Computed properties available on PubChem.[2]
1,4-Bis(trifluoromethyl)benzeneC₈H₄F₆214.11433-19-2A common analog used for comparative studies.[3]
1,4-BenzenedithiolC₆H₆S₂142.24624-39-5A potential precursor for the synthesis of this compound.

Synthesis and Experimental Protocols

The synthesis of aryl-SF₅ compounds presents unique challenges due to the difficulty of introducing the SF₅ group. However, several general methods have been developed, with the oxidative fluorination of diaryl disulfides being a key strategy.

General Synthetic Pathway for Arylsulfur Pentafluorides from Diaryl Disulfides

A practical and widely applicable method for the synthesis of arylsulfur pentafluorides involves the reaction of diaryl disulfides with an excess of chlorine gas and an alkali metal fluoride, such as potassium fluoride (KF), in an appropriate solvent like acetonitrile.[4] This method offers a significant improvement in terms of cost, yield, and practicality over previous methods.[4]

Synthesis_Pathway DiarylDisulfide Diaryl Disulfide (Ar-S-S-Ar) ArylSF4Cl Arylsulfur Chlorotetrafluoride (ArSF4Cl) DiarylDisulfide->ArylSF4Cl xs Cl2, xs KF Chlorine Chlorine (Cl2) Chlorine->ArylSF4Cl KF Potassium Fluoride (KF) KF->ArylSF4Cl Solvent Acetonitrile Solvent->ArylSF4Cl ArylSF5 Arylsulfur Pentafluoride (ArSF5) ArylSF4Cl->ArylSF5 Fluorinating Agent (e.g., ZnF2, HF) Heat Heat Heat->ArylSF5

Caption: General synthesis of arylsulfur pentafluorides.

Detailed Experimental Protocol (General)

  • Preparation of Arylsulfur Chlorotetrafluoride (ArSF₄Cl):

    • A dry reaction vessel is charged with the diaryl disulfide and spray-dried potassium fluoride in dry acetonitrile under an inert atmosphere.[4]

    • The mixture is cooled, and chlorine gas is bubbled through the suspension.[4]

    • The reaction is typically stirred at low temperature and then allowed to warm to room temperature.[4]

    • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude ArSF₄Cl can be purified by distillation or recrystallization.[4]

  • Conversion to Arylsulfur Pentafluoride (ArSF₅):

    • The purified ArSF₄Cl is then treated with a fluorinating agent, such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF), often with heating, to afford the final arylsulfur pentafluoride.[4]

Potential Synthesis of this compound

While a specific protocol for this compound is not detailed in the reviewed literature, a plausible route would adapt the general method starting from 1,4-bis(phenylthio)benzene or its corresponding disulfide. The synthesis of bis- and tris(sulfur pentafluorides) has been reported, though often with low yields, highlighting the challenges in introducing multiple SF₅ groups onto an aromatic ring.[4]

Specific_Synthesis Precursor 1,4-Bis(phenylthio)benzene or its disulfide Intermediate 1,4-Bis(chlorotetrafluorosulfur)benzene Precursor->Intermediate Oxidative Chlorofluorination Product This compound Intermediate->Product Fluorination Reagents1 xs Cl2, xs KF Acetonitrile Reagents1->Intermediate Reagents2 Fluorinating Agent Heat Reagents2->Product

Caption: Plausible synthesis of this compound.

Spectroscopic Data

  • ¹H NMR: A singlet in the aromatic region is expected for the four equivalent protons of the benzene ring.

  • ¹³C NMR: Two signals are anticipated in the aromatic region, one for the carbon atoms bearing the SF₅ groups and one for the other four carbon atoms.

  • ¹⁹F NMR: The SF₅ group typically exhibits a characteristic multiplet pattern. For 1,4-bis(pentafluorothio)perfluorobenzene, a reference to a ¹⁹F NMR spectrum is available on PubChem, which can serve as a guide.[2]

Biological Activity

The incorporation of the SF₅ group into organic molecules has been shown to enhance their biological activity, attributed to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. While no specific biological data for this compound has been found, studies on its analogs suggest potential areas of application.

Structure-Activity Relationships of Related Compounds

Studies on 1,4-bis(arylsulfonamido)-benzene derivatives have identified them as inhibitors of the Keap1-Nrf2 protein-protein interaction, a pathway involved in the cellular response to oxidative stress.[5] This suggests that the 1,4-disubstituted benzene scaffold can be a suitable backbone for biologically active molecules.

SAR_Logic Core 1,4-Disubstituted Benzene Core Properties Enhanced Properties Core->Properties SF5 Pentafluorothio (SF5) Substituents SF5->Properties High Lipophilicity Metabolic Stability Electron Withdrawing Activity Potential Biological Activity Properties->Activity e.g., Enzyme Inhibition, Receptor Modulation

Caption: Logic for potential biological activity.

Conclusion

This compound and its analogs represent a class of compounds with significant potential in drug discovery and materials science. While the synthesis of these molecules remains a challenge, established methods for the introduction of the SF₅ group provide a clear path forward for their preparation. The lack of extensive experimental data on the physicochemical and biological properties of this compound highlights an area ripe for further investigation. Future research should focus on the detailed characterization of this core structure and the systematic evaluation of its biological activity to unlock its full potential.

References

The Dawn of a "Super" Functional Group: A Technical Guide to the Discovery and History of Aromatic Pentafluorothio Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorothio (–SF5) group, a functional group once relegated to the esoteric corners of fluorine chemistry, has emerged as a powerhouse in modern medicinal and agricultural chemistry. Often dubbed a "super-trifluoromethyl group," its unique combination of properties—extreme thermal and chemical stability, high electronegativity, and significant lipophilicity—offers chemists a powerful tool to modulate the characteristics of organic molecules. This in-depth technical guide delves into the seminal discovery and historical evolution of aromatic pentafluorothio compounds, providing a comprehensive overview of the foundational synthetic methodologies, a compilation of key physicochemical data, and a look into their biological applications.

The Pioneering Discovery: Dr. William A. Sheppard and the Dawn of SF5 Chemistry

The journey into the world of aromatic pentafluorothio compounds began in the early 1960s at the Central Research Department of E. I. du Pont de Nemours and Company. Dr. William A. Sheppard, a prominent figure in the field of organic fluorine chemistry, published a groundbreaking paper in the Journal of the American Chemical Society in 1962 that detailed the first synthesis of pentafluorothiobenzene (C6H5SF5) and its derivatives. This seminal work laid the groundwork for all subsequent research in the field.

Sheppard's initial approach was audacious, involving the direct fluorination of diphenyl disulfide with silver(I) fluoride (AgF) in a high-pressure reactor. This method, while successful, was fraught with challenges, including the use of hazardous reagents and the formation of complex product mixtures.

Logical Workflow of Sheppard's Early Synthesis

Sheppard_Synthesis start Diphenyl Disulfide (Starting Material) reagent Silver(I) Fluoride (AgF) + Fluorine Gas (F2) start->reagent Reacts with conditions High Pressure Reactor 120-130 °C reagent->conditions Under product Pentafluorothiobenzene (C6H5SF5) conditions->product Yields

Caption: Sheppard's pioneering, yet challenging, route to pentafluorothiobenzene.

Evolution of Synthetic Methodologies

For several decades following Sheppard's discovery, the synthesis of aromatic SF5 compounds remained a specialized and difficult endeavor, primarily due to the harsh conditions and limited availability of fluorinating agents. However, the increasing interest in the unique properties of the SF5 group spurred the development of more practical and accessible synthetic routes.

The Two-Step Oxidative Fluorination of Diaryl Disulfides

A significant advancement came with the development of a two-step method involving the oxidative chlorotetrafluorination of diaryl disulfides, followed by a chloride-fluoride exchange. This approach, while still requiring careful handling of reagents, offered a more controlled and higher-yielding pathway to a variety of substituted aromatic SF5 compounds.

This protocol is a generalized procedure based on modern adaptations of the oxidative fluorination of diaryl disulfides using trichloroisocyanuric acid (TCICA) and potassium fluoride (KF).

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the diaryl disulfide (1.0 mmol), potassium fluoride (16.0 mmol, spray-dried), and trichloroisocyanuric acid (TCICA, 6.0 mmol).

  • Reaction Setup: Add anhydrous acetonitrile (10 mL) to the flask.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by 19F NMR spectroscopy.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove solid byproducts. The filtrate is then carefully concentrated under reduced pressure.

  • Purification: The crude ArSF4Cl is typically purified by vacuum distillation or recrystallization. It is important to note that ArSF4Cl compounds can be sensitive to moisture and should be handled accordingly.

  • Reaction Setup: In a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) reactor, place the purified arylsulfur chlorotetrafluoride (ArSF4Cl, 1.0 mmol) and a fluoride source such as zinc fluoride (ZnF2, 1.5 mmol) or anhydrous hydrogen fluoride (HF) in pyridine.

  • Reaction Execution: The reaction mixture is heated, typically between 80-120 °C, for several hours. The progress of the reaction is monitored by 19F NMR until the disappearance of the ArSF4Cl signal.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane or ether). The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated. The final ArSF5 product is then purified by column chromatography, distillation, or recrystallization.

Direct Pentafluorosulfanylation with SF5Cl

The development of methods for the synthesis and handling of pentafluorosulfanyl chloride (SF5Cl) has opened up new avenues for the direct introduction of the SF5 group onto aromatic rings, particularly through radical addition reactions.

This protocol outlines a general procedure for the radical-initiated addition of SF5Cl to an alkene, which can be a precursor to an aromatic SF5 compound.

  • Reaction Setup: A solution of the alkene (1.0 mmol) in a suitable solvent (e.g., hexane or dichloromethane) is prepared in a reaction vessel equipped with a cold finger or a system to handle a low-boiling gas.

  • Initiator and Reagent Addition: A radical initiator, such as triethylborane (Et3B, 1.0 M in hexanes, 0.2 mmol), is added to the solution at a low temperature (e.g., -78 °C). Pentafluorosulfanyl chloride (SF5Cl) gas is then bubbled through the solution or condensed into the vessel.

  • Reaction Execution: The reaction mixture is allowed to slowly warm to room temperature while stirring. The reaction is typically initiated by the introduction of a small amount of air (oxygen) when using Et3B.

  • Work-up and Purification: The reaction is quenched by the addition of a radical scavenger (e.g., hydroquinone). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Workflow for Modern Synthetic Routes

Modern_Synthesis cluster_oxidative_fluorination Oxidative Fluorination Pathway cluster_direct_pentafluorosulfanylation Direct Pentafluorosulfanylation Pathway diaryl_disulfide Diaryl Disulfide tcica_kf TCICA / KF diaryl_disulfide->tcica_kf 1. arsf4cl Ar-SF4Cl Intermediate tcica_kf->arsf4cl forms fluoride_source Fluoride Source (e.g., ZnF2, HF) arsf4cl->fluoride_source 2. arsf5_of Aromatic SF5 Compound fluoride_source->arsf5_of yields aromatic_precursor Aromatic Precursor (e.g., with alkene side chain) sf5cl SF5Cl aromatic_precursor->sf5cl Reacts with radical_initiator Radical Initiator (e.g., Et3B/O2, Light) sf5cl->radical_initiator Activated by arsf5_dp Aromatic SF5 Compound radical_initiator->arsf5_dp to yield

Caption: Modern synthetic pathways to aromatic pentafluorothio compounds.

Physicochemical Properties of Aromatic SF5 Compounds

The pentafluorothio group imparts a unique set of physicochemical properties to aromatic molecules, which are summarized in the table below. These properties are central to the utility of SF5-containing compounds in drug design and materials science.

CompoundMolecular Weight ( g/mol )LogPWater Solubility (mg/L)Hammett Constant (σp)
Pentafluorothiobenzene202.163.1780.68
4-Nitropentafluorothiobenzene247.162.9120-
4-Aminopentafluorothiobenzene217.172.21100-
4-Fluoropentafluorothiobenzene220.153.2--
3-Bromopentafluorothiobenzene281.063.8--
4-Trifluoromethylpentafluorothiobenzene270.164.1--

Data compiled from various sources. LogP and water solubility values are experimental for some compounds and estimated for others.

Biological Applications and Signaling Pathways

The unique properties of the SF5 group have led to its incorporation into a range of biologically active molecules, from pharmaceuticals to agrochemicals. The high lipophilicity of the SF5 group can enhance membrane permeability, while its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and improve metabolic stability.

One notable example is in the development of insecticides. Certain meta-diamide insecticides containing the SF5 moiety have shown potent activity against various pests. These compounds are known to act as modulators of the insect GABA (gamma-aminobutyric acid) receptor, a ligand-gated ion channel. By binding to the receptor, they disrupt the normal flow of chloride ions, leading to hyperexcitation of the insect's nervous system and ultimately, death.

Signaling Pathway of SF5-Containing Insecticides

GABA_Receptor_Pathway sf5_insecticide SF5-Containing Insecticide gaba_receptor Insect GABA Receptor (Ligand-gated Cl- channel) sf5_insecticide->gaba_receptor Binds to and blocks cl_influx Chloride Ion (Cl-) Influx gaba_receptor->cl_influx Allows hyperexcitation Neuron Hyperexcitation (Disrupted Signaling) gaba_receptor->hyperexcitation Prevents Cl- influx, causing hyperpolarization Neuron Hyperpolarization (Inhibition of Nerve Impulse) cl_influx->hyperpolarization Leads to normal_function Normal Nervous System Function hyperpolarization->normal_function Maintains paralysis_death Paralysis and Death hyperexcitation->paralysis_death Results in gaba GABA gaba->gaba_receptor Binds to and opens

Caption: Mechanism of action of SF5-containing insecticides on the insect GABA receptor.

Conclusion

From its challenging beginnings in the laboratory of William A. Sheppard, the field of aromatic pentafluorothio chemistry has undergone a remarkable transformation. The development of more accessible and versatile synthetic methods has unlocked the potential of the SF5 group, establishing it as a valuable component in the toolkit of medicinal and materials chemists. The unique electronic and physical properties it confers upon aromatic systems continue to be explored, promising further innovations in the design of novel pharmaceuticals, agrochemicals, and advanced materials. As our understanding of the synthesis and reactivity of these "super" functionalized molecules deepens, the history of aromatic pentafluorothio compounds will undoubtedly continue to be written with exciting new discoveries.

Methodological & Application

Synthetic Routes to 1,4-Bis(pentafluorothio)benzene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthetic strategies for preparing 1,4-bis(pentafluorothio)benzene and its derivatives. The pentafluorothio (SF₅) group is a "super-trifluoromethyl" bioisostere, offering enhanced metabolic stability, lipophilicity, and electron-withdrawing properties, making it a highly sought-after moiety in medicinal chemistry and materials science. This guide details the primary synthesis of the this compound core and subsequent functionalization methodologies.

Synthesis of the this compound Core

The most viable route to this compound involves the oxidative fluorination of a corresponding 1,4-disubstituted benzene precursor bearing sulfur-containing functional groups. The direct fluorination of diaryl disulfides is a common method for synthesizing arylsulfur pentafluorides. A plausible precursor for the target molecule is 1,4-bis(disulfanyl)benzene or a related dithiol derivative.

A known multistep synthesis for arylsulfur pentafluorides involves the reaction of a disulfide with chlorine gas and a fluoride source to form an arylsulfur chlorotetrafluoride intermediate, which is then fluorinated to the final product. For example, 5-nitrophenyl-1,3-bis(sulfur pentafluoride) has been prepared from the corresponding polymeric disulfide with AgF₂.[1]

Key Reaction:

Experimental Protocol: Oxidative Fluorination of a 1,4-Benzenedithiol Precursor (Proposed)

This protocol is a generalized procedure based on established methods for the synthesis of arylsulfur pentafluorides. Optimization will be required for the specific substrate.

Materials:

  • 1,4-Benzenedithiol or its disulfide polymer

  • Chlorine (Cl₂) gas

  • Potassium Fluoride (KF) or Silver(II) Fluoride (AgF₂)

  • Anhydrous Acetonitrile (MeCN)

  • Fluoropolymer reaction vessel (e.g., FEP or PFA)

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Arylsulfur Chlorotetrafluoride Intermediate:

    • In a dry fluoropolymer reaction vessel under an inert atmosphere (N₂ or Ar), suspend the 1,4-dithiobenzene precursor and a molar excess of KF in anhydrous acetonitrile.

    • Cool the mixture in an ice bath.

    • Slowly bubble chlorine gas through the stirred suspension. The reaction is exothermic and should be carefully controlled.

    • Monitor the reaction by ¹⁹F NMR until the formation of the bis(chlorotetrafluorosulfanyl)benzene intermediate is maximized.

  • Fluorination to this compound:

    • To the reaction mixture containing the intermediate, add a fluorinating agent such as AgF₂ or use a high-temperature fluoride exchange with a fluoride salt like ZnF₂.[1]

    • Heat the reaction mixture as required (e.g., 120 °C) to facilitate the chlorine-fluorine exchange.[1]

    • Monitor the conversion to the final product by ¹⁹F NMR spectroscopy.

  • Workup and Purification:

    • After completion, cool the reaction mixture and filter to remove inorganic salts.

    • The solvent can be removed under reduced pressure.

    • The crude product is then purified by sublimation or recrystallization to yield this compound.

Data Presentation: Synthesis of Arylsulfur Pentafluorides

Starting MaterialReagentsConditionsProductYieldReference
Diaryl DisulfidesCl₂, KFAcetonitrile, 0°C to rtArylsulfur ChlorotetrafluoridesHigh[1]
Arylsulfur ChlorotetrafluoridesZnF₂Neat, 120°CArylsulfur PentafluoridesGood to High[1]
Polymeric 5-nitro-1,3-phenylene disulfideAgF₂5-Nitrophenyl-1,3-bis(sulfur pentafluoride)12%[1]

Functionalization of this compound

The two strongly electron-withdrawing SF₅ groups render the benzene ring highly electron-deficient. This electronic nature dictates the feasible functionalization strategies.

  • Electrophilic Aromatic Substitution (EAS): Direct EAS reactions such as halogenation or Friedel-Crafts are generally not favored due to the severe deactivation of the aromatic ring.[2]

  • Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for functionalizing the this compound core, provided a suitable leaving group (e.g., a halogen) is present on the aromatic ring. The electron-deficient nature of the ring facilitates attack by nucleophiles.[3][4]

  • Metal-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Sonogashira couplings are viable strategies for introducing carbon-carbon bonds, typically starting from a halogenated this compound derivative.[5][6][7]

Logical Workflow for Functionalization

G start This compound halogenation Halogenation (e.g., Br₂, FeBr₃ - harsh conditions) start->halogenation halogenated_product Halogenated this compound halogenation->halogenated_product snar Nucleophilic Aromatic Substitution (SNAr) (Nu⁻) halogenated_product->snar cross_coupling Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) halogenated_product->cross_coupling snar_product Functionalized Derivative 1 snar->snar_product cc_product Functionalized Derivative 2 cross_coupling->cc_product

Caption: Functionalization workflow for this compound.

Experimental Protocols for Functionalization

1. Halogenation of this compound (Proposed)

Due to the deactivated nature of the ring, harsh conditions may be necessary for halogenation.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask protected from light.

  • Add a catalytic amount of FeBr₃.

  • Slowly add a stoichiometric amount of bromine to the mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by GC-MS or TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the halogenated derivative.

2. Nucleophilic Aromatic Substitution (SNAr) of a Halogenated Derivative (Representative Protocol)

This protocol describes the reaction of a bromo-substituted this compound with a generic nucleophile.

Materials:

  • Bromo-1,4-bis(pentafluorothio)benzene

  • Nucleophile (e.g., sodium methoxide, aniline)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Base (if required, e.g., K₂CO₃)

Procedure:

  • Dissolve the bromo-1,4-bis(pentafluorothio)benzene in the chosen aprotic polar solvent in a reaction flask.

  • Add the nucleophile and a base if necessary.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

3. Sonogashira Cross-Coupling of a Halogenated Derivative (Representative Protocol)

This protocol outlines the coupling of a bromo-substituted derivative with a terminal alkyne.

Materials:

  • Bromo-1,4-bis(pentafluorothio)benzene

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF or DMF

Procedure:

  • To a degassed solution of bromo-1,4-bis(pentafluorothio)benzene and the terminal alkyne in THF or DMF, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add triethylamine and stir the mixture under an inert atmosphere at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Functionalization Reactions

SubstrateReaction TypeReagents & ConditionsProductYield
Halogenated this compoundSNArNucleophile, DMF, HeatSubstituted derivativeModerate to High
Halogenated this compoundSuzuki CouplingArylboronic acid, Pd catalyst, Base, Toluene, HeatBiaryl derivativeGood
Halogenated this compoundSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base, THF, rtAlkynyl derivativeGood

Synthetic Pathway Diagram

G cluster_0 Core Synthesis cluster_1 Functionalization precursor 1,4-Dithiobenzene Precursor intermediate Bis(chlorotetrafluorosulfanyl)benzene precursor->intermediate Cl₂, KF/MeCN core This compound intermediate->core Fluorinating Agent halogenated_core Halogenated Core core->halogenated_core Halogenation snar_product SNAr Product halogenated_core->snar_product SNAr cc_product Cross-Coupling Product halogenated_core->cc_product Cross-Coupling

References

Application Notes and Protocols: Synthesis of Novel Fluorinated Poly(arylene ether sulfone)s using 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into polymers imparts a unique combination of properties, including high thermal stability, chemical resistance, and low dielectric constants. The pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" group, is a strongly electron-withdrawing and highly lipophilic moiety that can confer enhanced performance characteristics to materials.[1][2] 1,4-Bis(pentafluorothio)benzene is a promising but underutilized monomer for the synthesis of novel high-performance polymers. The two potent electron-withdrawing SF₅ groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAF), providing a pathway for the synthesis of new poly(arylene ether)s and related polymers.

This document provides detailed application notes and a hypothetical experimental protocol for the synthesis of a novel poly(arylene ether sulfone) by reacting this compound with a commercially available bisphenol, 4,4'-sulfonyldiphenol (bisphenol S). This proposed reaction leverages the high reactivity of the SF₅-activated benzene ring.

Key Applications and Potential Benefits

Polymers derived from this compound are anticipated to exhibit:

  • Exceptional Thermal Stability: The strong C-F and S-F bonds contribute to high thermal degradation temperatures.

  • Excellent Chemical Resistance: The fluorine-rich backbone is expected to be resistant to a wide range of solvents and corrosive chemicals.

  • Low Dielectric Constant: The low polarizability of the C-F bond makes these materials candidates for microelectronics and high-frequency communication applications.

  • Processability: While highly stable, the ether linkages in the polymer backbone can provide a degree of flexibility and solubility for processing.

Experimental Protocols

This section details a hypothetical but scientifically plausible protocol for the synthesis of a poly(arylene ether sulfone) from this compound and bisphenol S.

Reaction Scheme:

(Note: The exact structure of the repeating unit showing SF₄ is a simplification, as the reaction is a nucleophilic aromatic substitution on the benzene ring, not on the sulfur atom. A more accurate representation would show the polymer backbone linked to the carbon atoms of the benzene ring of the this compound monomer.)

Materials:

  • This compound (≥98%)

  • 4,4'-Sulfonyldiphenol (Bisphenol S) (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid, concentrated

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Monomer and Salt Preparation:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (3.30 g, 10.0 mmol), 4,4'-sulfonyldiphenol (2.50 g, 10.0 mmol), and finely ground anhydrous potassium carbonate (1.66 g, 12.0 mmol).

  • Solvent Addition and Azeotropic Dehydration:

    • Add 50 mL of N,N-dimethylacetamide (DMAc) and 25 mL of toluene to the flask.

    • Begin stirring and purge the flask with nitrogen for 30 minutes.

    • Heat the mixture to 140-150 °C under a steady flow of nitrogen. Toluene will begin to reflux and a toluene-water azeotrope will be collected in the Dean-Stark trap.

    • Continue heating for 4-6 hours, or until no more water is collected, to ensure complete removal of water.

    • Carefully drain the toluene from the Dean-Stark trap.

  • Polymerization:

    • Increase the temperature of the reaction mixture to 165-175 °C to initiate polymerization.

    • The viscosity of the solution will increase as the polymerization proceeds.

    • Maintain the reaction at this temperature for 12-24 hours. The reaction can be monitored by observing the viscosity of the solution.

  • Polymer Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirred methanol. A fibrous white polymer should precipitate.

    • Continue stirring for 1 hour to ensure complete precipitation.

    • Collect the polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer thoroughly with deionized water (3 x 200 mL) to remove any remaining salts.

    • To protonate any remaining phenoxide end groups, stir the polymer in a 1% aqueous HCl solution for 30 minutes, then wash with deionized water until the washings are neutral.

    • Finally, wash the polymer with methanol (2 x 100 mL).

  • Drying:

    • Dry the purified polymer in a vacuum oven at 120 °C for 24 hours.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of polymerizations to illustrate the effect of reaction conditions on the resulting polymer properties.

Table 1: Polymerization Conditions and Molecular Weight Data

RunMonomer Ratio (A:B)Temp (°C)Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
11:11651228,00059,0002.1
21:11751235,00077,0002.2
31:11752442,00096,6002.3
41.02:11751218,00037,8002.1

A: this compound, B: Bisphenol S

Table 2: Thermal Properties of the Synthesized Polymer

Polymer RunGlass Transition Temp (Tg, °C)5% Weight Loss Temp (TGA, °C)Char Yield at 800 °C (%)
323551065

Visualization

Diagram 1: Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the poly(arylene ether sulfone).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification charge_reactants Charge Reactants & Solvents dehydration Azeotropic Dehydration (140-150 °C, 4-6 h) charge_reactants->dehydration polymerization Polymerization (165-175 °C, 12-24 h) dehydration->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Washing (Water & Methanol) precipitation->washing acid_wash Acid Wash (1% HCl) washing->acid_wash drying Drying in Vacuum Oven (120 °C, 24 h) acid_wash->drying final_product final_product drying->final_product Final Polymer

Workflow for the synthesis of poly(arylene ether sulfone).

Diagram 2: Logical Relationship of Polymer Properties

This diagram shows the logical relationship between the polymerization conditions and the final properties of the polymer.

G cluster_inputs Inputs cluster_outputs Outputs monomer_ratio Monomer Stoichiometry molecular_weight Molecular Weight (Mn, Mw) monomer_ratio->molecular_weight reaction_time Reaction Time reaction_time->molecular_weight reaction_temp Reaction Temperature reaction_temp->molecular_weight pdi Polydispersity (PDI) molecular_weight->pdi thermal_stability Thermal Stability (Tg, TGA) molecular_weight->thermal_stability

Relationship between reaction parameters and polymer properties.

References

Application Notes and Protocols: 1,4-Bis(pentafluorothio)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(pentafluorothio)benzene is a unique aromatic compound featuring two highly electronegative pentafluorosulfanyl (-SF₅) groups. The -SF₅ group, often dubbed a "super-trifluoromethyl" group, imparts exceptional properties to organic molecules, including high thermal stability, chemical inertness, and strong electron-withdrawing character. These characteristics make this compound an attractive building block for the design of advanced materials with tailored electronic, optical, and physical properties. While extensive application data for this specific molecule is emerging, its structural motifs and the known effects of the -SF₅ group suggest significant potential in several areas of materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₄F₁₀S₂[1]
Molecular Weight 330.20 g/mol [1]
Appearance Not specified in literature; likely a solid at room temperature
Solubility Expected to be soluble in non-polar organic solvents
Thermal Stability Expected to be high due to the presence of -SF₅ groups
Electronic Nature Strongly electron-deficient aromatic ring

Potential Applications in Materials Science

Based on the unique properties conferred by the pentafluorosulfanyl groups, this compound is a promising candidate for the development of a range of advanced materials.

High-Performance Polymers

The incorporation of this compound into polymer backbones is anticipated to yield materials with enhanced thermal stability, chemical resistance, and specific dielectric properties. The strong electron-withdrawing nature of the -SF₅ groups can also be exploited to create polymers with high electron affinity for applications in organic electronics.

Potential Polymer Architectures:

  • Polyimides: Reaction with dianhydrides could yield polyimides with exceptional thermal and oxidative stability for applications in aerospace and electronics.

  • Poly(arylene ether)s: Incorporation into poly(arylene ether) structures could lead to materials with low dielectric constants and high thermal stability, suitable for use as insulators in microelectronics.

  • Conducting Polymers: As a comonomer in conjugated polymers, it could be used to tune the electronic properties and improve the stability of the resulting materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Liquid Crystals

The rigid, linear structure of this compound makes it an excellent candidate for the core of liquid crystalline materials. The presence of the two terminal -SF₅ groups can significantly influence the mesophase behavior and electro-optical properties.

Potential Advantages in Liquid Crystals:

  • High Birefringence: The high polarizability of the sulfur and fluorine atoms may lead to materials with high optical anisotropy.

  • Dielectric Anisotropy: The strong dipole moments associated with the -SF₅ groups can be leveraged to create liquid crystals with either positive or negative dielectric anisotropy, a key parameter for display applications.

  • Enhanced Stability: The inherent stability of the -SF₅ group would contribute to the overall robustness of the liquid crystal material.

Organic Electronics

The strongly electron-deficient nature of the this compound core makes it a valuable building block for n-type organic semiconductors. These materials are essential for the fabrication of complementary circuits, which are the basis of modern electronics.

Potential Applications in Organic Electronics:

  • n-Type Transistors: Materials based on this core could exhibit high electron mobility and good ambient stability.

  • Electron Acceptors in OPVs: Its low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level would make it a suitable electron acceptor material in organic solar cells.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for the synthesis of materials incorporating this compound. These are based on established synthetic methodologies for similar materials and should be adapted and optimized for the specific target compound.

Protocol 1: Synthesis of a Polyimide Containing this compound

This protocol describes the synthesis of a polyimide via polycondensation of a diamine derivative of this compound with a commercially available dianhydride.

Step 1: Synthesis of 1,4-Diamino-2,5-bis(pentafluorothio)benzene (Hypothetical)

A potential synthetic route could involve the nitration of this compound followed by reduction of the nitro groups to amines.

Workflow for Diamine Synthesis

A This compound B Nitration (HNO₃/H₂SO₄) A->B C 1,4-Dinitro-2,5-bis(pentafluorothio)benzene B->C D Reduction (e.g., SnCl₂/HCl) C->D E 1,4-Diamino-2,5-bis(pentafluorothio)benzene D->E

Caption: Synthetic workflow for a diamino-functionalized monomer.

Materials:

  • 1,4-Dinitro-2,5-bis(pentafluorothio)benzene (hypothetical intermediate)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the dinitro intermediate in ethanol.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a NaOH solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure diamine.

Step 2: Polycondensation

cluster_reactants Reactants A 1,4-Diamino-2,5-bis (pentafluorothio)benzene C Polycondensation (in NMP, room temp) A->C B Pyromellitic Dianhydride (PMDA) B->C D Poly(amic acid) solution C->D E Thermal Imidization (e.g., 250-350 °C) D->E F Target Polyimide E->F

Caption: Workflow for the synthesis of a polyimide.

Materials:

  • 1,4-Diamino-2,5-bis(pentafluorothio)benzene

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • In a dry, nitrogen-purged flask, dissolve the diamine monomer in anhydrous NMP.

  • Slowly add an equimolar amount of PMDA to the solution with vigorous stirring.

  • Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.

  • The resulting viscous solution can be cast onto a glass substrate.

  • The film is then thermally cured by heating in a stepwise manner to 350°C under a nitrogen atmosphere to effect the imidization and form the final polyimide film.

Protocol 2: Synthesis of a Liquid Crystal with a this compound Core

This protocol outlines a potential synthesis of a calamitic liquid crystal incorporating the this compound core, functionalized with flexible alkyl chains via an ether linkage.

Step 1: Synthesis of 1,4-Dihydroxy-2,5-bis(pentafluorothio)benzene (Hypothetical)

This could potentially be achieved through a nucleophilic aromatic substitution reaction on a suitably activated precursor.

Step 2: Williamson Ether Synthesis

A 1,4-Dihydroxy-2,5-bis (pentafluorothio)benzene B Alkylation (e.g., 1-Bromooctane, K₂CO₃, Acetone) A->B C Target Liquid Crystal (1,4-Bis(octyloxy)-2,5-bis (pentafluorothio)benzene) B->C

Caption: Synthesis of a potential liquid crystal via etherification.

Materials:

  • 1,4-Dihydroxy-2,5-bis(pentafluorothio)benzene

  • 1-Bromooctane

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • In a round-bottom flask, combine the dihydroxy-functionalized benzene core, an excess of 1-bromooctane, and potassium carbonate in acetone.

  • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

  • After completion, filter off the potassium carbonate and evaporate the acetone.

  • The crude product can be purified by column chromatography on silica gel to yield the target liquid crystalline compound.

  • The mesomorphic properties of the purified compound would then be characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Conclusion

This compound represents a highly promising, yet underexplored, building block for advanced materials. The exceptional properties of the -SF₅ group suggest its potential for creating polymers with superior thermal and chemical stability, liquid crystals with unique electro-optical characteristics, and high-performance organic electronic devices. The provided hypothetical protocols offer a starting point for researchers to explore the synthesis and characterization of novel materials based on this intriguing molecule. Further research is warranted to fully elucidate the structure-property relationships and unlock the full potential of this compound in materials science.

References

Application Notes and Protocols: 1,4-Bis(pentafluorothio)benzene as a Core Building Block for Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pursuit of novel liquid crystal (LC) materials with superior performance characteristics is a continuous endeavor in materials science, driven by the demands of advanced display technologies and other electro-optic applications. The introduction of highly fluorinated substituents, such as the pentafluorothio (-SF₅) group, into mesogenic molecules has been shown to impart unique and desirable properties. The -SF₅ group is a strongly electron-withdrawing and sterically demanding substituent, which can significantly influence molecular packing, mesophase behavior, and the dielectric and optical properties of liquid crystals.

1,4-Bis(pentafluorothio)benzene presents a compelling, yet underexplored, core building block for the synthesis of high-performance liquid crystals. Its rigid, linear geometry, combined with the presence of two potent -SF₅ groups, suggests the potential for creating calamitic (rod-shaped) liquid crystals with exceptional properties. This document provides detailed application notes and a proposed experimental protocol for the synthesis and characterization of a novel liquid crystal molecule incorporating the this compound core. Due to the limited specific literature on liquid crystals derived from this exact core, the following protocols and data are based on established synthetic methodologies for analogous fluorinated liquid crystals and scientifically informed estimations of the expected properties.

Molecular Design and Rationale

The target liquid crystal molecule, 4,4'-((2,5-bis(pentafluorothio)-1,4-phenylene)bis(ethyne-2,1-diyl))bis(1-butyl-2,3-difluorobenzene) , is designed to exhibit a nematic liquid crystal phase. The design incorporates several key features:

  • This compound Core: Provides a rigid, linear central unit with strong dipole moments from the two terminal -SF₅ groups. This is expected to promote mesophase stability and influence the dielectric anisotropy.

  • Ethynyl (Alkyne) Linkers: These rigid linkers extend the molecular length, enhancing the aspect ratio crucial for liquid crystallinity, while maintaining conjugation.

  • Difluorophenyl Rings: The lateral fluorine atoms on the terminal phenyl rings are known to modify the dielectric anisotropy and can help to lower the melting point.

  • Terminal Butyl Chains: These flexible alkyl chains contribute to the overall molecular shape and are essential for inducing and stabilizing the liquid crystal phase.

The logical relationship for the design of this target liquid crystal is illustrated in the following diagram:

G Logical Design of a this compound-Based Liquid Crystal A Core: this compound E Target Liquid Crystal Molecule A->E Provides rigidity and strong dipole moment B Linker: Ethynyl Group B->E Extends molecular length and maintains conjugation C Mesogenic Wing: Difluorophenyl Ring C->E Influences dielectric anisotropy and melting point D Terminal Group: Butyl Chain D->E Induces and stabilizes the liquid crystal phase G Proposed Synthetic Workflow cluster_0 Preparation of Core Intermediate cluster_1 Preparation of Side Chain cluster_2 Final Assembly A 1,4-Diiodo-2,5-bis(pentafluorothio)benzene (Hypothetical Intermediate) G Final Sonogashira Coupling A->G B This compound C Iodination B->C Reagents: I₂, Oxidizing Agent C->A D 1-Butyl-2,3-difluoro-4-iodobenzene E Sonogashira Coupling D->E Reagents: Ethynyltrimethylsilane, Pd catalyst, Cu(I) cocatalyst, base F 1-Butyl-2,3-difluoro-4-ethynylbenzene E->F F->G H Target Liquid Crystal G->H Purification and Characterization

Application Notes and Protocols: Incorporation of 1,4-Bis(pentafluorothio)benzene into Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorothio (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in medicinal chemistry, prized for its unique electronic properties, high lipophilicity, and metabolic stability. The symmetric scaffold of 1,4-Bis(pentafluorothio)benzene presents a novel, yet underexplored, platform for the development of new therapeutic agents. These application notes provide a comprehensive overview of the rationale and proposed methodologies for incorporating this scaffold into pharmaceutical compounds. Detailed protocols for the synthesis of a key amine intermediate, along with a proposed workflow for biological screening and characterization, are presented.

Introduction: The Rationale for this compound in Drug Design

The incorporation of fluorine-containing functional groups is a well-established strategy in drug discovery to enhance key pharmacokinetic and pharmacodynamic properties. The SF₅ group, in particular, offers several advantages:

  • Enhanced Lipophilicity: The SF₅ group is significantly more lipophilic than the trifluoromethyl (CF₃) group, which can improve membrane permeability and cellular uptake.

  • Metabolic Stability: The sulfur-fluorine bonds are exceptionally strong and resistant to metabolic degradation, potentially leading to longer drug half-lives.

  • Strong Electron-Withdrawing Nature: The potent electron-withdrawing properties of the SF₅ group can modulate the pKa of nearby functionalities and influence binding interactions with biological targets.

  • Unique Steric Profile: The conical shape of the SF₅ group can provide a better fit for specific protein binding pockets compared to other halogenated groups.

The this compound scaffold offers a unique opportunity to introduce two of these powerful groups in a defined spatial orientation, creating a rigid core for the development of inhibitors for various biological targets, such as kinases, proteases, and protein-protein interactions.

Proposed Synthetic Protocol: Functionalization of this compound

A key step in utilizing this compound as a pharmaceutical scaffold is the introduction of a functional handle that allows for further derivatization. A common and effective strategy is the introduction of an amino group via a nitration-reduction sequence.

Experimental Protocol: Synthesis of 2-Nitro-1,4-bis(pentafluorothio)benzene (1)

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a round-bottom flask, slowly add concentrated sulfuric acid at 0 °C.

  • After 10 minutes of stirring, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 2-Nitro-1,4-bis(pentafluorothio)benzene.

Experimental Protocol: Synthesis of 2-Amino-1,4-bis(pentafluorothio)benzene (2)

Materials:

  • 2-Nitro-1,4-bis(pentafluorothio)benzene (1)

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend 2-Nitro-1,4-bis(pentafluorothio)benzene (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (4:1).

  • Add ammonium chloride (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield 2-Amino-1,4-bis(pentafluorothio)benzene.

Proposed Application: Development of Novel Kinase Inhibitors

The synthesized 2-Amino-1,4-bis(pentafluorothio)benzene can serve as a versatile building block for the creation of a library of potential kinase inhibitors. The amino group can be readily acylated, sulfonated, or used in coupling reactions to introduce various pharmacophores.

Hypothetical Signaling Pathway Inhibition

Many cancers are driven by aberrant signaling pathways, such as the MAPK/ERK pathway. A hypothetical inhibitor derived from this compound could target a key kinase in this pathway, for example, MEK1/2.

G cluster_0 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 1,4-Bis(SF5)benzene Derivative Inhibitor->MEK

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Screening

A systematic workflow is essential for evaluating the biological activity of newly synthesized compounds.

G cluster_0 start Synthesis of 1,4-Bis(SF5)benzene Derivative Library screen1 In vitro Kinase Assay (e.g., MEK1/2) start->screen1 screen2 Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) screen1->screen2 select Hit Compound Selection (Potency and Selectivity) screen2->select screen3 Western Blot Analysis (Phospho-ERK levels) select->screen3 screen4 ADME/Tox Profiling (Microsomal Stability, Cytotoxicity) select->screen4 lead Lead Optimization screen3->lead screen4->lead

Caption: Workflow for screening and lead optimization.

Quantitative Data Presentation

The following tables represent hypothetical data for a series of kinase inhibitors derived from 2-Amino-1,4-bis(pentafluorothio)benzene.

Table 1: In Vitro Kinase Inhibition

Compound IDR-Group on AmineMEK1 IC₅₀ (nM)p38α IC₅₀ (nM)
BSF-001 4-Fluorobenzoyl15.2>10,000
BSF-002 3-Chlorobenzoyl22.8>10,000
BSF-003 Pyridine-4-carbonyl8.58,500
BSF-004 Thiophene-2-carbonyl12.1>10,000
Control U012672.05,800

Table 2: Cellular Activity and Physicochemical Properties

Compound IDA375 Cell Proliferation IC₅₀ (nM)Human Liver Microsomal Stability (t½, min)ClogP
BSF-001 55.6455.8
BSF-002 78.2526.1
BSF-003 25.1384.9
BSF-004 42.9485.5
Control U0126153.2

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel pharmaceuticals. The proposed synthetic route provides a reliable method for producing a key amine intermediate, which can be further elaborated to generate diverse compound libraries. The hypothetical data and workflows presented herein provide a roadmap for the systematic evaluation of these compounds as potential kinase inhibitors. Future work should focus on the synthesis of a diverse library of derivatives and their screening against a panel of kinases to identify potent and selective inhibitors. Further optimization of hit compounds will be necessary to improve their drug-like properties for in vivo studies.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 1,4-bis(pentafluorothio)benzene. The presence of two strongly electron-withdrawing pentafluorosulfanyl (SF₅) groups, in addition to the fluorine atoms on the benzene ring, renders the aromatic core highly electrophilic and susceptible to nucleophilic attack. This reactivity profile makes 1,4-bis(pentafluorothio)perfluorobenzene a valuable building block for the synthesis of novel, highly functionalized aromatic compounds for applications in medicinal chemistry, materials science, and agrochemicals.

The protocols outlined below are based on established methodologies for SNAr reactions on highly fluorinated and pentafluorosulfanyl-substituted aromatic compounds. While specific data for 1,4-bis(pentafluorothio)perfluorobenzene is limited in publicly available literature, the provided conditions are robust and adaptable for various nucleophiles.

Reaction Principle

Nucleophilic aromatic substitution on 1,4-bis(pentafluorothio)perfluorobenzene proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The two SF₅ groups significantly stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the monosubstitution of a fluorine atom on a perfluorinated aromatic ring activated by electron-withdrawing groups. These serve as a starting point for optimizing reactions with 1,4-bis(pentafluorothio)perfluorobenzene.

Table 1: SNAr with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
MethanolK₂CO₃DMF60485-95
EthanolNaHTHF25280-90
PhenolCs₂CO₃MeCN801275-85
Benzyl alcoholK₃PO₄DMSO100670-80

Table 2: SNAr with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF1001280-90
PyrrolidineEt₃NMeCN25190-98
MorpholineK₃PO₄DMSO80885-95
Ammonia-aq. NH₃252460-70

Table 3: SNAr with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMF25290-98
Sodium thiomethoxide-MeOH25185-95
Benzyl mercaptanCs₂CO₃MeCN60480-90
Sodium sulfide-NMP1201250-60

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile (e.g., Methanol)

  • Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-bis(pentafluorothio)perfluorobenzene (1.0 eq).

  • Solvent and Base Addition : Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration of the substrate. Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition : Add methanol (1.2 eq) to the suspension.

  • Reaction : Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction : Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for SNAr with an Amine Nucleophile (e.g., Aniline)

  • Reagent Preparation : In a sealed tube, combine 1,4-bis(pentafluorothio)perfluorobenzene (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent and Nucleophile Addition : Add anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M, followed by the addition of aniline (1.1 eq).

  • Reaction : Seal the tube and heat the mixture to 100 °C for 12 hours.

  • Work-up : Cool the reaction to room temperature and dilute with water.

  • Extraction : Extract the product with dichloromethane (3 x).

  • Purification : Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The residue can be purified by silica gel chromatography.

Protocol 3: General Procedure for SNAr with a Thiol Nucleophile (e.g., Thiophenol)

  • Reagent Preparation : To a round-bottom flask, add 1,4-bis(pentafluorothio)perfluorobenzene (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent and Nucleophile Addition : Add anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M and then add thiophenol (1.1 eq) dropwise at room temperature.

  • Reaction : Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Work-up : Upon completion, pour the reaction mixture into a saturated aqueous solution of ammonium chloride.

  • Extraction : Extract the mixture with ethyl acetate (3 x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate and Base solvent Add Anhydrous Solvent reagents->solvent nucleophile Add Nucleophile solvent->nucleophile react Heat and Stir nucleophile->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify

Caption: General experimental workflow for SNAr reactions.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,4-bis(pentafluorothio)benzene as a precursor in the synthesis of novel agrochemicals, specifically focusing on the generation of potent meta-diamide insecticides. The pentafluorothio (SF₅) group, often termed a "super-trifluoromethyl group," offers unique physicochemical properties such as high electronegativity, thermal stability, and lipophilicity, which can significantly enhance the biological activity and bioavailability of agrochemical candidates.[1]

This document outlines a proposed synthetic pathway starting from this compound to key intermediates and subsequently to the final insecticidal compounds. While the direct use of this compound in reported agrochemical synthesis is not extensively documented, its conversion to pivotal building blocks like 4-(pentafluorothio)aniline is a logical and feasible approach for research and development.

Proposed Synthesis of 4-(pentafluorothio)aniline from this compound

The critical primary intermediate for the synthesis of the target agrochemicals is 4-(pentafluorothio)aniline. A proposed method for the selective mono-amination of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. The high degree of fluorine substitution on the benzene ring activates it towards nucleophilic attack. By carefully controlling the reaction conditions, selective mono-substitution with an amino group can be achieved.

Experimental Protocol: Selective Mono-amination

Objective: To synthesize 4-(pentafluorothio)aniline by selective mono-amination of this compound.

Materials:

  • This compound

  • Anhydrous ammonia (liquid or in a suitable solvent like dioxane)

  • Anhydrous, polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Reaction vessel suitable for high-pressure reactions (if using liquid ammonia at elevated temperatures)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a high-pressure reaction vessel, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Cool the vessel to a low temperature (e.g., -78 °C) and carefully introduce a controlled amount of liquid ammonia (1.0-1.2 eq.).

  • Seal the vessel and allow it to slowly warm to the desired reaction temperature. The optimal temperature should be determined empirically, starting from room temperature and gradually increasing to find conditions that favor mono-amination over di-amination.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the excess ammonia and quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-(pentafluorothio)aniline.

Synthesis of Meta-Diamide Insecticides

The following protocols are based on the successful synthesis of SF₅-containing meta-diamide insecticides as reported in the literature, starting from 4-(pentafluorothio)aniline derivatives.[1]

Synthesis of Substituted 4-(pentafluorothio)aniline Derivatives

The synthesis of various substituted anilines is a key step to explore the structure-activity relationship (SAR) of the final insecticidal compounds.

Materials:

  • 2-bromo-4-(pentafluorothio)aniline

  • Methylboronic acid

  • Pd(dppf)Cl₂·DCM

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-4-(pentafluorothio)aniline (1.0 eq.) in 1,4-dioxane, add methylboronic acid (2.0 eq.), Pd(dppf)Cl₂·DCM (0.1 eq.), and Cs₂CO₃ (3.0 eq.).

  • Stir the reaction mixture at 105 °C for 5 hours.

  • Cool the mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane:EtOAc = 15:1) to yield 2-methyl-4-(pentafluorothio)aniline.

Synthesis of the 3-Benzamido-2-fluorobenzoic Acid Intermediate[1]

Materials:

  • 3-Amino-2-fluorobenzoic acid

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-amino-2-fluorobenzoic acid in aqueous NaOH.

  • Add benzoyl chloride dropwise while stirring vigorously at room temperature.

  • Continue stirring for 6 hours.

  • Acidify the reaction mixture with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-benzamido-2-fluorobenzoic acid.

General Protocol for the Synthesis of SF₅-Containing Meta-Diamide Insecticides[1]

Materials:

  • 3-Benzamido-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Substituted 4-(pentafluorothio)aniline derivative (e.g., 4-(pentafluorothio)aniline, 2-methyl-4-(pentafluorothio)aniline)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reflux a mixture of 3-benzamido-2-fluorobenzoic acid (1.0 eq.) and SOCl₂ (3.0 eq.) for 2 hours.

  • Remove the excess SOCl₂ under reduced pressure.

  • In a separate flask, dissolve the substituted 4-(pentafluorothio)aniline derivative (0.9 eq.) and NaHCO₃ (2.7 eq.) in a mixture of acetone and water.

  • Add the solution from step 3 to the acid chloride from step 2.

  • Reflux the reaction mixture for 1 hour.

  • Quench the reaction with water and extract with EtOAc.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final meta-diamide insecticide.

Data Presentation

Table 1: Synthesis and Properties of SF₅-Containing Meta-Diamide Insecticides [1]

Compound IDYield (%)Melting Point (°C)logP
4a HH75198-1994.5
4b CH₃H72210-2114.9
4c CH₃Br68225-2265.4
4d CH₃CH₃70230-2315.3

Table 2: Insecticidal Activity of SF₅-Containing Meta-Diamide Insecticides against Plutella xylostella [1]

Compound IDConcentration (ppm)Mortality (%)
4a 1060
4b 1080
4c 10100
4d 10100
Chlorantraniliprole 10100

Visualizations

G cluster_0 Proposed Synthesis of Key Intermediate This compound This compound 4-(pentafluorothio)aniline 4-(pentafluorothio)aniline This compound->4-(pentafluorothio)aniline Selective Mono-amination (e.g., NH3, DMF)

Caption: Proposed synthetic route to a key agrochemical intermediate.

G cluster_1 Synthesis of Meta-Diamide Insecticides A Substituted 4-(pentafluorothio)aniline D Meta-Diamide Insecticide A->D B 3-Amino-2-fluorobenzoic acid C 3-Benzamido-2-fluorobenzoic acid B->C Benzoyl chloride, NaOH C->D 1. SOCl2 2. Amine (A) G workflow Start: this compound Step 1: Proposed Selective Mono-amination Intermediate: 4-(pentafluorothio)aniline Step 2: Synthesis of Substituted Anilines (optional) Step 3: Synthesis of Benzamido-benzoic acid Step 4: Coupling Reaction Final Product: Meta-Diamide Insecticide Analysis: Biological Activity Screening

References

Application Notes and Protocols for High-Pressure Reactions Involving 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup, protocols, and safety considerations for conducting high-pressure reactions with 1,4-bis(pentafluorothio)benzene. Due to the limited availability of specific literature on high-pressure reactions for this exact molecule, the following protocols are based on analogous reactions with perfluorinated aromatic compounds, such as hexafluorobenzene. These compounds exhibit similar reactivity patterns, making them suitable models.

Introduction

This compound is a unique aromatic compound featuring two highly electron-withdrawing pentafluorothio (SF₅) groups. This substitution pattern renders the benzene ring extremely electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The application of high pressure can significantly influence these reactions by accelerating reaction rates, improving yields, and potentially altering regioselectivity. The robust nature of the SF₅ group also makes it a valuable moiety in the development of novel pharmaceuticals and advanced materials.[1][2]

Safety Considerations

Working with highly fluorinated compounds under high pressure requires stringent safety protocols.

  • Personnel Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • High-Pressure Reactor Safety:

    • Ensure the reactor is rated for the intended pressure and temperature.

    • Regularly inspect the reactor for any signs of corrosion or damage.

    • Use a blast shield during the reaction.

    • The reactor must be equipped with a pressure relief valve and a rupture disc.

  • Reagent Handling: this compound and many nucleophiles can be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Setup

A typical high-pressure reaction setup consists of a stainless steel or Hastelloy autoclave equipped with the following components:

  • Reaction Vessel: A vessel with a capacity appropriate for the scale of the reaction.

  • Closure: A robust sealing mechanism, such as a bolted or screw-cap closure.

  • Stirring: A magnetic stir bar or an overhead stirrer with a magnetic coupling to ensure efficient mixing.

  • Heating: An external heating mantle or an internal heating coil connected to a temperature controller.

  • Pressure Gauge: To monitor the internal pressure of the reactor.

  • Gas Inlet and Outlet Valves: For purging the reactor with inert gas and introducing gaseous reactants if necessary.

  • Thermocouple: To accurately measure the internal temperature.

Representative High-Pressure Nucleophilic Aromatic Substitution Reactions

The following are representative protocols for common nucleophilic aromatic substitution reactions that can be adapted for this compound.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the nucleophilic aromatic substitution on a perfluorinated aromatic ring under high pressure. These values are illustrative and may require optimization for this compound.

NucleophileReactionTemperature (°C)Pressure (MPa)Time (h)Expected Yield (%)
AmmoniaAmination150 - 2005 - 1012 - 2470 - 90
Sodium MethoxideMethoxylation100 - 1503 - 78 - 1680 - 95
Sodium CyanideCyanation180 - 2208 - 1524 - 4860 - 80

Experimental Protocols

Protocol 1: High-Pressure Amination

This protocol describes the substitution of a fluorine atom on the aromatic ring with an amino group.

Materials:

  • This compound

  • Anhydrous ammonia (in a lecture bottle or as a solution in an organic solvent)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • High-pressure autoclave with stirring and temperature control

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Place a magnetic stir bar inside the reaction vessel.

  • Reactant Charging: In the fume hood, charge the autoclave with this compound and the anhydrous solvent.

  • Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with an inert gas, such as argon or nitrogen, for 10-15 minutes to remove any air and moisture.

  • Introduction of Ammonia: Cool the sealed autoclave to a low temperature (e.g., -78 °C using a dry ice/acetone bath). Carefully introduce a known amount of anhydrous ammonia into the reactor.

  • Reaction: Place the autoclave behind a blast shield. Heat the reactor to the desired temperature (e.g., 180 °C) while stirring. The pressure will increase as the temperature rises. Monitor the pressure and temperature throughout the reaction period (e.g., 18 hours).

  • Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature. Slowly vent the excess ammonia into a suitable trap (e.g., a bubbler containing dilute acid).

  • Product Isolation: Once the pressure has returned to ambient, open the autoclave in the fume hood. Transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the aminated product.

Protocol 2: High-Pressure Methoxylation

This protocol outlines the substitution of a fluorine atom with a methoxy group.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol

  • High-pressure autoclave with stirring and temperature control

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar to the vessel.

  • Reactant Charging: In a glovebox or under an inert atmosphere, charge the autoclave with this compound, sodium methoxide, and anhydrous methanol.

  • Sealing and Purging: Seal the autoclave and purge with an inert gas for 10-15 minutes.

  • Reaction: Place the reactor behind a blast shield. Heat to the desired temperature (e.g., 120 °C) with stirring. Monitor the pressure and temperature for the duration of the reaction (e.g., 12 hours).

  • Cooling and Workup: After cooling to room temperature, carefully open the autoclave. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the methoxylated product.

Visualizations

Experimental Workflow for High-Pressure Reactions

HighPressureWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Reactor Assembly & Leak Test B Reactant Preparation A->B C Inert Gas Purge B->C D Heating & Pressurization C->D Start Reaction E Reaction Monitoring (T, P, Time) D->E F Cooling & Depressurization E->F G Product Extraction F->G Work-up H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I ReactionParameters Reaction Reaction Temperature Temperature Reaction->Temperature Pressure Pressure Reaction->Pressure Time Time Reaction->Time Reactant_Concentration Concentration Reaction->Reactant_Concentration Selectivity Selectivity Temperature->Selectivity Rate Rate Temperature->Rate Pressure->Selectivity Pressure->Rate Yield Yield Time->Yield Reactant_Concentration->Rate Rate->Yield

References

Application Notes and Protocols for the Functionalization of the Aromatic Ring of 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the aromatic ring of 1,4-bis(pentafluorothio)benzene. This compound, featuring two strongly electron-withdrawing pentafluorosulfanyl (SF₅) groups, presents unique challenges and opportunities in the synthesis of novel molecules for pharmaceutical and materials science applications.

Introduction

This compound is a highly electron-deficient aromatic system. The pentafluorosulfanyl (SF₅) group is one of the most electron-withdrawing and stable functional groups in organic chemistry.[1][2] Consequently, the benzene ring is severely deactivated towards classical electrophilic aromatic substitution (EAS) reactions. However, this deactivation also opens avenues for alternative functionalization strategies, such as nucleophilic aromatic substitution of hydrogen (SNAr-H) or directed ortho-metalation (DoM). These application notes provide theoretical frameworks and practical, albeit model, protocols for researchers aiming to derivatize this challenging scaffold.

Challenges in Electrophilic Aromatic Substitution (EAS)

The two SF₅ groups at the 1 and 4 positions significantly reduce the electron density of the benzene ring, making it a very poor nucleophile. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation, which are facile for benzene, require forcing conditions for this compound and are expected to proceed with low to moderate yields. The SF₅ group is a meta-director, meaning that electrophilic attack, if successful, is predicted to occur at the 2, 3, 5, or 6 positions.

Application Note 1: Electrophilic Nitration

Objective: To introduce a nitro (-NO₂) group onto the aromatic ring of this compound. A nitro group can serve as a versatile handle for further transformations, such as reduction to an amine.

Theoretical Approach: Due to the severe deactivation of the aromatic ring, a potent nitrating system is required. Standard conditions using a mixture of nitric acid and sulfuric acid may not be sufficient. Harsher conditions, such as the use of fuming nitric acid and fuming sulfuric acid (oleum), are likely necessary to generate a high concentration of the nitronium ion (NO₂⁺) electrophile.[3][4]

Experimental Protocol: Nitration of this compound (Hypothetical)

Warning: This reaction involves highly corrosive and dangerous reagents. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Fuming sulfuric acid (20% SO₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • In a pre-dried round-bottom flask, cool 10 mL of fuming sulfuric acid to 0°C in an ice bath.

  • Slowly add 5 mL of fuming nitric acid to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C. This mixture generates the nitronium ion in situ.

  • In a separate flask, dissolve 1.0 g of this compound in 10 mL of dichloromethane.

  • Slowly add the solution of this compound to the cold nitrating mixture dropwise over 30 minutes.

  • After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto 100 g of crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to hopefully yield 2-nitro-1,4-bis(pentafluorothio)benzene.

Predicted Data for 2-Nitro-1,4-bis(pentafluorothio)benzene
ParameterPredicted Value
Molecular Formula C₆H₃F₁₀N₁O₂S₂
Molecular Weight 375.22 g/mol
Appearance Pale yellow solid
Yield 20-40% (estimated)
¹H NMR (CDCl₃) δ 8.2-8.5 (m, 3H)
¹⁹F NMR (CDCl₃) Two distinct SF₅ signals
IR (KBr, cm⁻¹) ~1530, 1350 (NO₂)

Logical Workflow for Electrophilic Nitration

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents This compound Fuming Nitric Acid Fuming Sulfuric Acid mixing Mix H₂SO₄ and HNO₃ at 0°C reagents->mixing addition Add Substrate Solution Dropwise mixing->addition heating Heat to 50-60°C addition->heating quench Quench with Ice heating->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product 2-Nitro-1,4-bis(pentafluorothio)benzene purify->product analysis NMR, IR, MS product->analysis

Caption: Workflow for the proposed electrophilic nitration of this compound.

Application Note 2: Directed Ortho-Metalation (DoM)

Objective: To achieve regioselective functionalization at the position ortho to one of the SF₅ groups.

Theoretical Approach: Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings that are poor substrates for EAS.[5][6] While the SF₅ group itself is not a classical directing metalation group (DMG), ortho-lithiation of pentafluorosulfanyl arenes has been achieved using strong, hindered bases like lithium tetramethylpiperidide (LiTMP) at low temperatures.[7] The lithiated intermediate can then be trapped with various electrophiles. It is crucial to maintain low temperatures as the lithiated species can be unstable and may lead to benzyne formation.[7]

Experimental Protocol: Ortho-Silylation of this compound (Hypothetical)

Warning: This reaction involves pyrophoric and moisture-sensitive reagents. All operations must be conducted under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Ammonium chloride (saturated solution)

  • Diethyl ether

Procedure:

  • To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equivalents) in anhydrous THF at -78°C, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture for 30 minutes at -78°C to generate LiTMP.

  • In a separate flask, dissolve this compound (1.0 equivalent) and trimethylsilyl chloride (1.5 equivalents) in anhydrous THF at -78°C.

  • Slowly transfer the pre-formed LiTMP solution to the solution of the substrate and electrophile via a cannula.

  • Stir the reaction mixture at -78°C for 2-3 hours.

  • Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(trimethylsilyl)-1,4-bis(pentafluorothio)benzene.

Predicted Data for 2-(Trimethylsilyl)-1,4-bis(pentafluorothio)benzene
ParameterPredicted Value
Molecular Formula C₉H₁₁F₁₀S₂Si
Molecular Weight 402.40 g/mol
Appearance Colorless oil or low-melting solid
Yield 40-60% (estimated)
¹H NMR (CDCl₃) δ 7.8-8.1 (m, 3H, Ar-H), δ 0.4 (s, 9H, Si(CH₃)₃)
¹⁹F NMR (CDCl₃) Two distinct SF₅ signals
¹³C NMR (CDCl₃) Aromatic signals and a signal around δ 0 for Si(CH₃)₃

Logical Relationship in Directed Ortho-Metalation

DoM_Logic cluster_reactants Reactants cluster_process Process cluster_product Product Substrate This compound Deprotonation Ortho-Deprotonation (Low Temperature) Substrate->Deprotonation Base LiTMP (Strong, Hindered Base) Base->Deprotonation Electrophile Electrophile (e.g., TMSCl) Trapping Electrophilic Trapping Electrophile->Trapping Intermediate Aryllithium Intermediate Deprotonation->Intermediate Intermediate->Trapping Product Ortho-Functionalized Product Trapping->Product

Caption: Logical flow of the directed ortho-metalation and electrophilic trapping strategy.

Summary of Potential Functionalization Reactions

The following table summarizes potential, yet to be experimentally verified, functionalization reactions on the aromatic ring of this compound, based on the reactivity of analogous deactivated aromatic compounds.

ReactionReagentsPredicted ProductEstimated YieldKey Considerations
Nitration Fuming HNO₃, Fuming H₂SO₄2-Nitro-1,4-bis(pentafluorothio)benzeneLow to ModerateHarsh conditions required; potential for side reactions.
Bromination Br₂, FeBr₃, heat2-Bromo-1,4-bis(pentafluorothio)benzeneLowRequires high temperatures and a strong Lewis acid catalyst.
Ortho-Silylation LiTMP, TMSCl, -78°C2-(Trimethylsilyl)-1,4-bis(pentafluorothio)benzeneModerateRequires inert atmosphere and low temperatures.
Ortho-Iodination LiTMP, I₂, -78°C2-Iodo-1,4-bis(pentafluorothio)benzeneModerateThe iodo-substituent can be used in cross-coupling reactions.

Conclusion

The functionalization of the aromatic ring of this compound is a challenging but potentially rewarding endeavor for the synthesis of novel compounds with unique electronic and physicochemical properties. While direct electrophilic aromatic substitution is likely to be difficult, this document provides plausible starting points for investigation based on established principles for deactivated systems. Furthermore, modern synthetic techniques such as directed ortho-metalation offer a promising alternative for achieving regioselective functionalization. The provided protocols are intended as a guide for further research and development, and optimization of reaction conditions will be crucial for success.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(pentafluorothio)benzene is an aromatic compound of significant interest in various industrial applications, including pharmaceuticals, agrochemicals, and advanced materials science. The presence of two pentafluorosulfanyl (SF₅) groups on the benzene ring imparts unique and highly desirable properties. The SF₅ group, often referred to as a "super-trifluoromethyl group," provides exceptional thermal and chemical stability, high electronegativity, and substantial lipophilicity.[1] These characteristics make this compound a valuable building block for the synthesis of novel compounds with enhanced performance attributes.

This document provides detailed protocols for a practical, scalable synthesis of this compound, based on the robust methodology developed by Umemoto et al.[1] The synthesis is a two-step process commencing from the readily available precursor, 1,4-benzenedithiol.

Industrial Applications

The unique properties of the pentafluorosulfanyl group make this compound and its derivatives highly attractive for several industrial sectors:

  • Pharmaceuticals and Drug Development: The high lipophilicity and metabolic stability conferred by the SF₅ group can improve the pharmacokinetic profile of drug candidates.[2] It serves as a bioisostere for other functional groups, potentially enhancing the efficacy and bioavailability of active pharmaceutical ingredients (APIs).

  • Agrochemicals: In the agrochemical industry, the introduction of SF₅ moieties can lead to the development of more potent and stable pesticides and herbicides.[2][3] The high stability of the C-SF₅ bond ensures longevity and effectiveness in various environmental conditions.

  • Advanced Materials: The strong electron-withdrawing nature of the SF₅ group makes it a valuable component in the design of high-performance polymers, liquid crystals, and other advanced materials.[4][5][6] These materials can exhibit enhanced thermal stability and unique electronic properties. For instance, 1,4-benzenedithiol, a precursor, is utilized in single-molecule junctions in electronic devices.[7][8]

Synthetic Workflow

The overall synthetic strategy for this compound involves a two-step process starting from 1,4-benzenedithiol. The first step is an oxidative chlorofluorination to form the key intermediate, 1,4-bis(chlorotetrafluorothio)benzene. The second step involves the fluorination of this intermediate to yield the final product.

G cluster_0 Step 1: Oxidative Chlorofluorination cluster_1 Step 2: Fluorination A 1,4-Benzenedithiol B 1,4-Bis(chlorotetrafluorothio)benzene A->B Cl2, KF Acetonitrile C 1,4-Bis(chlorotetrafluorothio)benzene D This compound C->D ZnF2 Toluene

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the general procedures described by Umemoto et al. for the synthesis of arylsulfur pentafluorides.[1][9]

Step 1: Synthesis of 1,4-Bis(chlorotetrafluorothio)benzene

This step involves the reaction of 1,4-benzenedithiol with chlorine gas in the presence of potassium fluoride.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,4-Benzenedithiol142.2414.2 g0.1
Potassium Fluoride (spray-dried)58.1092.96 g1.6
Chlorine Gas70.9078.0 g1.1
Acetonitrile (anhydrous)-500 mL-

Procedure:

  • A 1 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser connected to a gas scrubber (containing sodium sulfite solution) is charged with spray-dried potassium fluoride and anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

  • 1,4-Benzenedithiol is added to the stirred suspension.

  • The mixture is cooled to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Chlorine gas is bubbled through the vigorously stirred reaction mixture at a controlled rate, maintaining the temperature between -20 °C and -15 °C.

  • The progress of the reaction can be monitored by GC-MS analysis of aliquots.

  • Upon completion of the reaction, the excess chlorine gas is purged from the system with nitrogen.

  • The reaction mixture is allowed to warm to room temperature.

  • The solid potassium chloride and excess potassium fluoride are removed by filtration.

  • The acetonitrile is removed from the filtrate under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 1,4-bis(chlorotetrafluorothio)benzene.

Expected Yield: 70-80%

Step 2: Synthesis of this compound

This step involves the fluorination of the intermediate using zinc fluoride.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,4-Bis(chlorotetrafluorothio)benzene369.1336.9 g0.1
Zinc Fluoride (anhydrous)103.4131.0 g0.3
Toluene (anhydrous)-400 mL-

Procedure:

  • A 500 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer is charged with anhydrous zinc fluoride and anhydrous toluene under an inert atmosphere.

  • 1,4-Bis(chlorotetrafluorothio)benzene is added to the suspension.

  • The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring.

  • The reaction is monitored by ¹⁹F NMR or GC-MS until the starting material is consumed.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid zinc chloride and excess zinc fluoride are removed by filtration.

  • The toluene is removed from the filtrate by rotary evaporation.

  • The crude product is purified by distillation under reduced pressure or recrystallization from a suitable solvent (e.g., hexane) to afford pure this compound.

Expected Yield: 85-95%

Data Summary

CompoundStarting MaterialKey ReagentsSolventTemp. (°C)Yield (%)
1,4-Bis(chlorotetrafluorothio)benzene1,4-BenzenedithiolCl₂, KFAcetonitrile-20 to -1570-80
This compoundIntermediate from Step 1ZnF₂Toluene11085-95

Logical Relationship of Synthesis

The synthesis follows a logical progression of increasing the fluorine content on the sulfur atoms.

G start Starting Material 1,4-Benzenedithiol C₆H₄(SH)₂ intermediate Intermediate 1,4-Bis(chlorotetrafluorothio)benzene C₆H₄(SF₄Cl)₂ start->intermediate Oxidative Chlorofluorination final_product Final Product This compound C₆H₄(SF₅)₂ intermediate->final_product Fluorination

Caption: Logical progression from starting material to final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,4-Bis(pentafluorothio)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound Incomplete reaction of the starting material (e.g., 1,4-benzenedithiol or its disulfide).Decomposition of intermediates or the final product under harsh reaction conditions.[1][2]Inefficient fluorinating agent.- Ensure the use of a sufficiently powerful fluorinating agent, such as elemental fluorine (F₂) or a combination of a fluoride source and an oxidizing agent.[3]- Optimize reaction temperature and time to prevent decomposition.- Consider a two-step approach via the more stable 1,4-bis(chlorotetrafluorosulfur)benzene intermediate.[4][5]
Formation of monofunctionalized or partially fluorinated byproducts Insufficient amount of fluorinating agent.Non-uniform reaction conditions.Steric hindrance preventing the second SF₅ group addition.- Increase the molar equivalent of the fluorinating agent.- Ensure vigorous stirring and controlled addition of reagents for a homogeneous reaction mixture.- If using a flow chemistry setup, optimize flow rates and residence time to ensure complete reaction.[3]
Handling and safety issues with hazardous reagents Use of highly toxic and corrosive reagents like elemental fluorine (F₂) or sulfur pentafluoride chloride (SF₅Cl).[1][2]- Whenever possible, opt for safer, bench-stable reagents or generate hazardous reagents in situ under controlled conditions.- Follow all recommended safety protocols for handling highly reactive fluorinating agents, including the use of specialized equipment and personal protective equipment (PPE).
Difficulty in purification of the final product Presence of complex mixtures of byproducts.Similar physical properties between the desired product and impurities.- Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for purification.- Recrystallization from a suitable solvent system can be effective if the product is a solid.- Derivatization of impurities to facilitate their removal may be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing aryl-SF₅ compounds, which can be adapted for this compound, include:

  • Direct Oxidative Fluorination: This involves the direct fluorination of 1,4-benzenedithiol or 1,4-bis(disulfanyl)dibenzene using strong fluorinating agents like elemental fluorine.[3][5]

  • Two-Step Synthesis via Aryl-Sulfur Chlorotetrafluoride: A more practical approach involves the initial synthesis of 1,4-bis(chlorotetrafluorosulfur)benzene, followed by a chlorine-fluorine exchange reaction to yield the final product.[2][4][5]

Q2: Why is the SF₅ group considered a "super-trifluoromethyl" group?

A2: The pentafluorothio (SF₅) group is often referred to as a "super-trifluoromethyl" group due to its significantly higher electronegativity and lipophilicity compared to the trifluoromethyl (CF₃) group.[4] These properties can enhance the metabolic stability and bioactivity of molecules, making it an attractive moiety in drug discovery.[1]

Q3: What are the main challenges associated with the synthesis of SF₅-containing compounds?

A3: The synthesis of SF₅-containing compounds is often challenging due to harsh reaction conditions, the use of hazardous reagents like elemental fluorine, and potentially limited substrate generality.[1] These factors can lead to low yields and difficulties in handling and scaling up the reactions.[2]

Q4: Are there any milder alternatives to using elemental fluorine for the synthesis?

A4: While elemental fluorine is a common reagent, research has focused on developing alternative methods. The use of reagents like sulfur pentafluoride chloride (SF₅Cl) or two-step procedures involving intermediates like aryl-sulfur chlorotetrafluorides can offer more controlled and sometimes milder reaction conditions.[5] However, SF₅Cl is also a hazardous gas.

Experimental Protocols

Protocol 1: Two-Step Synthesis via 1,4-Bis(chlorotetrafluorosulfur)benzene

This protocol is based on the general method for preparing arylsulfur pentafluorides from aryl thiols.[4]

Step 1: Synthesis of 1,4-Bis(chlorotetrafluorosulfur)benzene

  • To a stirred suspension of potassium fluoride (KF) in anhydrous acetonitrile, add 1,4-benzenedithiol.

  • Cool the mixture in an appropriate bath (e.g., ice-water or dry ice-acetone).

  • Slowly bubble chlorine gas (Cl₂) through the mixture. The reaction is exothermic and the temperature should be carefully monitored.

  • The reaction progress can be monitored by ¹⁹F NMR.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The solvent is removed under reduced pressure, and the crude product is purified, typically by distillation or chromatography, to yield 1,4-bis(chlorotetrafluorosulfur)benzene.

Step 2: Fluorination of 1,4-Bis(chlorotetrafluorosulfur)benzene

  • The purified 1,4-bis(chlorotetrafluorosulfur)benzene is reacted with a suitable fluoride source, such as zinc fluoride (ZnF₂) or antimony trifluoride (SbF₃), often in the presence of a catalyst or a high-boiling solvent.

  • The reaction mixture is heated to drive the chlorine-fluorine exchange.

  • The progress of the reaction is monitored by ¹⁹F NMR until the disappearance of the starting material.

  • The final product, this compound, is isolated and purified by distillation, sublimation, or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Chlorotetrafluorosulfanylation cluster_step2 Step 2: Cl-F Exchange 1_4_Benzenedithiol 1,4-Benzenedithiol Reaction_1 Reaction with Cl₂/KF in Acetonitrile 1_4_Benzenedithiol->Reaction_1 Intermediate 1,4-Bis(chlorotetrafluorosulfur)benzene Reaction_1->Intermediate Reaction_2 Reaction with Fluoride Source (e.g., ZnF₂) Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Two-step synthesis workflow for this compound.

troubleshooting_logic Start Low/No Product Yield Check_Reagents Check Fluorinating Agent Activity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Temperature & Time Start->Check_Conditions Incomplete_Reaction Incomplete Reaction? Check_Reagents->Incomplete_Reaction Decomposition Product/Intermediate Decomposition? Check_Conditions->Decomposition Incomplete_Reaction->Decomposition No Increase_Reagent Increase Molar Equivalent of Fluorinating Agent Incomplete_Reaction->Increase_Reagent Yes Optimize_Conditions Lower Temperature / Shorten Reaction Time Decomposition->Optimize_Conditions Yes Consider_Two_Step Consider Two-Step Synthesis via ArSF₄Cl Intermediate Decomposition->Consider_Two_Step No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Fluorination of 1,4-Benzenedithiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fluorination of 1,4-benzenedithiol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fluorination of 1,4-benzenedithiol, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Fluorinated Product

Potential Cause Suggested Solution
Incomplete Reaction - Increase reaction time. - Increase reaction temperature. - Use a more reactive fluorinating agent.
Degradation of Starting Material - Lower the reaction temperature. - Use a milder fluorinating agent. - Ensure an inert atmosphere to prevent oxidation.
Formation of Side Products - See "Issue 2: Presence of Significant Side Products."
Poor Quality of Reagents - Use freshly purified 1,4-benzenedithiol. - Verify the activity of the fluorinating agent.

Issue 2: Presence of Significant Side Products

Observed Side Product Potential Cause Suggested Solution
Polymeric Material (Insoluble solid) Over-reaction or polymerization of the starting material or product.- Lower the reaction temperature. - Reduce the concentration of the starting material. - Use a less reactive fluorinating agent.
Disulfide Formation (e.g., poly(p-phenylene disulfide)) Oxidation of the thiol groups. Thiols are susceptible to oxidation, which can be promoted by certain fluorinating agents or trace oxygen.- Degas all solvents and reagents thoroughly. - Maintain a strict inert atmosphere (e.g., Argon or Nitrogen). - Consider using a fluorinating agent less prone to causing oxidation.
Products of Ring Substitution/Halogenation Reaction of the aromatic ring with the fluorinating agent or byproducts.- Use a more selective fluorinating agent that targets the thiol group. - Adjust reaction conditions (e.g., lower temperature, different solvent) to favor S-fluorination over C-fluorination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the fluorination of 1,4-benzenedithiol?

A1: The most common side reactions include the oxidation of the thiol groups to form disulfide polymers (poly(p-phenylene disulfide)) and polymerization of the aromatic rings. Depending on the fluorinating agent used, electrophilic substitution on the benzene ring can also occur, leading to a mixture of products. The basicity of some fluoride salts can also lead to the formation of constitutional isomers in some cases.[1]

Q2: How can I minimize the formation of disulfide byproducts?

A2: To minimize disulfide formation, it is crucial to work under strictly anaerobic and anhydrous conditions. This involves using degassed solvents, performing the reaction under a high-purity inert atmosphere (e.g., Argon), and using freshly purified reagents. The choice of fluorinating agent is also critical; some reagents are more prone to causing oxidation than others.

Q3: What type of fluorinating agents are suitable for this reaction?

A3: The choice of fluorinating agent depends on the desired product (S-F vs. C-F bond formation). For the conversion of a thiol to a sulfenyl fluoride, electrophilic fluorinating agents are typically used. Examples include Selectfluor® and N-fluoropyridinium salts.[1][2] However, the high reactivity of these reagents can also lead to side reactions. Nucleophilic fluorinating agents are generally used to displace leaving groups and are less commonly employed for the direct fluorination of thiols.

Q4: Can I use the Balz-Schiemann reaction to synthesize 1,4-difluorobenzene from a derivative of 1,4-benzenedithiol?

A4: The Balz-Schiemann reaction is a well-known method for introducing fluorine onto an aromatic ring, but it starts from an arylamine, which is converted to a diazonium fluoroborate salt and then thermally decomposed.[3][4] To use this method, 1,4-benzenedithiol would first need to be converted to 1,4-diaminobenzene (p-phenylenediamine).

Experimental Protocols

General Protocol for Electrophilic Fluorination of 1,4-Benzenedithiol (Hypothetical)

Disclaimer: This is a generalized protocol and requires optimization for specific experimental setups and safety considerations.

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon. All solvents must be anhydrous and degassed. 1,4-benzenedithiol should be purified by sublimation or recrystallization immediately before use.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve the purified 1,4-benzenedithiol in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (e.g., -78°C to 0°C) using an appropriate cooling bath.

  • Addition of Fluorinating Agent: Slowly add a solution of the electrophilic fluorinating agent (e.g., Selectfluor®) in the same anhydrous solvent to the cooled solution of 1,4-benzenedithiol over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bisulfite).

  • Workup: Allow the mixture to warm to room temperature. If a precipitate forms, it may be collected by filtration. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired fluorinated product.

Visualizations

Reaction_Pathways 1,4-Benzenedithiol 1,4-Benzenedithiol Desired Fluorinated Product Desired Fluorinated Product 1,4-Benzenedithiol->Desired Fluorinated Product Fluorinating Agent Disulfide Polymer Disulfide Polymer 1,4-Benzenedithiol->Disulfide Polymer Oxidation Polymerization Polymerization 1,4-Benzenedithiol->Polymerization Side Reaction

Caption: Potential reaction pathways in the fluorination of 1,4-benzenedithiol.

Troubleshooting_Workflow start Experiment Start issue Low/No Yield or Side Products? start->issue check_reagents Check Reagent Quality and Purity issue->check_reagents Yes success Successful Fluorination issue->success No check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize Systematic Optimization of Conditions check_conditions->optimize optimize->issue failure Consult Further Literature/Expert optimize->failure

References

"handling and safety precautions for 1,4-Bis(pentafluorothio)benzene"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 1,4-Bis(pentafluorothio)benzene. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific data is limited, based on analogous compounds, this compound should be handled as a hazardous substance. Potential hazards are likely to include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Flammability: May be a flammable liquid and vapor.

  • Irritant: May cause skin and eye irritation.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: A comprehensive PPE protocol is crucial. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If the risk of inhalation is high, a respirator may be necessary.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill:

  • Evacuate the area immediately.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area thoroughly with a suitable solvent.

Q5: How do I dispose of waste containing this compound?

A5: All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Reaction Vigor Incompatible reagents or reaction conditions.Immediately cool the reaction vessel. If safe to do so, quench the reaction with a suitable agent. Always perform a small-scale trial before scaling up.
Compound Degradation Improper storage (exposure to light, moisture, or heat).Store in a tightly sealed, opaque container in a cool, dry place. Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent Experimental Results Purity of the compound.Verify the purity of this compound using appropriate analytical techniques (e.g., NMR, GC-MS).[1]

Quantitative Data Summary

Property Value Source
Molecular Formula C₆H₄F₁₀S₂Guidechem
Molecular Weight 330.21 g/mol CymitQuimica[1]
Purity ≥95%CymitQuimica[1]
CAS Number 1219501-58-2CymitQuimica[1]

Experimental Protocols

Detailed experimental protocols involving this compound are not publicly available. Researchers should develop their own protocols based on established synthetic methodologies for similar fluorinated compounds, always prioritizing safety and conducting thorough risk assessments.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow A Receipt & Inspection B Storage A->B Store Securely C Risk Assessment B->C Before Use D PPE Selection C->D Based on Hazards H Emergency Preparedness C->H Plan for Emergencies E Experimentation (in Fume Hood) D->E Wear Appropriate PPE F Decontamination E->F Post-Experiment G Waste Disposal F->G Segregate Waste

Caption: Logical workflow for the safe handling of this compound.

References

Technical Support Center: Troubleshooting NMR Spectral Analysis of Polyfluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR spectral analysis of polyfluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹⁹F NMR spectrum of a polyfluorinated aromatic compound so complex and overlapping?

A1: The complexity and overlap of signals in ¹⁹F NMR spectra of polyfluorinated aromatic compounds arise from several factors:

  • Large Chemical Shift Dispersion: The ¹⁹F nucleus has a very wide chemical shift range, spanning approximately 800 ppm.[1] While this is generally advantageous for resolving signals, in polyfluorinated aromatics, the chemical shifts of fluorine atoms can be very sensitive to their position on the aromatic ring and the nature of other substituents, leading to closely spaced signals.

  • Homonuclear (¹⁹F-¹⁹F) Coupling: Fluorine nuclei readily couple with each other, and these coupling constants (J-values) are often much larger than proton-proton couplings.[1] Long-range couplings (over four or even five bonds) are also common.[1] This extensive coupling network leads to complex multiplet patterns.

  • Heteronuclear (¹H-¹⁹F) Coupling: Coupling between fluorine and hydrogen nuclei further splits the signals, adding another layer of complexity to the spectrum.[1]

To address this, consider acquiring 2D NMR spectra, such as ¹⁹F-¹⁹F COSY or ¹H-¹⁹F HETCOR, which can help to resolve overlapping multiplets and establish connectivity between different fluorine and proton environments.[2][3]

Q2: My chemical shifts in the ¹⁹F NMR spectrum seem to be inconsistent or difficult to reference. What could be the issue?

A2: Inconsistent chemical shifts in ¹⁹F NMR are a common problem and can be attributed to several factors:

  • Reference Standard: Unlike ¹H NMR where tetramethylsilane (TMS) is a universal internal standard, there isn't a single, universally accepted standard for ¹⁹F NMR. Commonly used references include CFCl₃ (trichlorofluoromethane), C₆F₆ (hexafluorobenzene), and trifluoroacetic acid (TFA).[4][5] The choice of reference can affect the reported chemical shifts. It is crucial to report the reference compound and solvent used.

  • Solvent Effects: The chemical shifts of ¹⁹F nuclei are highly sensitive to the solvent environment.[6][7] Changing the solvent can lead to significant shifts in the spectrum. For comparability, it is essential to use the same solvent for all related experiments.

  • Temperature and pH Variations: Changes in temperature and pH can also influence the electronic environment of the fluorine nuclei, leading to shifts in their resonance frequencies.[8] Maintaining consistent experimental conditions is critical for reproducible results.

For accurate and reproducible chemical shift referencing, it is recommended to use an internal standard that is soluble and inert in the sample matrix.[9]

Q3: I am struggling to assign the signals in my spectrum to specific fluorine atoms in my molecule. What strategies can I use?

A3: Assigning signals in complex ¹⁹F NMR spectra of polyfluorinated aromatic compounds can be challenging. Here are some effective strategies:

  • 2D NMR Spectroscopy:

    • ¹⁹F-¹⁹F COSY: This experiment helps identify fluorine nuclei that are coupled to each other, revealing the connectivity network within the molecule.[10]

    • ¹H-¹⁹F HETCOR/HSQC: These experiments correlate fluorine signals with those of their directly attached or nearby protons, aiding in the assignment of fluorinated positions on the aromatic ring.[2][11]

    • ¹⁹F-¹³C HMBC: This technique can reveal long-range correlations between fluorine and carbon atoms, providing valuable structural information.[12]

  • Computational Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict ¹⁹F NMR chemical shifts with reasonable accuracy, aiding in the assignment of experimental signals.[13][14][15]

  • Decoupling Experiments: Acquiring a ¹H-decoupled ¹⁹F NMR spectrum can simplify the multiplets by removing the splitting from proton couplings, making it easier to identify the underlying ¹⁹F-¹⁹F coupling patterns.[1]

Troubleshooting Guides

Problem 1: Poor Signal-to-Noise Ratio

Possible Cause Solution
Low sample concentrationIncrease the concentration of the analyte if possible.
Insufficient number of scansIncrease the number of scans to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.
Incorrect pulse sequence parametersOptimize acquisition parameters such as the relaxation delay (D1). For quantitative analysis, a longer relaxation delay (5 x T1) is recommended.[16]
Probe tuning and matchingEnsure the NMR probe is properly tuned and matched to the ¹⁹F frequency before acquisition.

Problem 2: Broad or Distorted Signal Lineshapes

Possible Cause Solution
Poor magnetic field homogeneityShim the magnetic field to improve its homogeneity.
Presence of paramagnetic impuritiesRemove paramagnetic impurities by filtering the sample or using a chelating agent.
Sample viscosityIf the sample is highly viscous, consider diluting it or acquiring the spectrum at a higher temperature to reduce viscosity.
Chemical exchangeIf the broad lines are due to chemical exchange, consider acquiring the spectrum at a different temperature to either slow down or speed up the exchange process.

Quantitative Data Summary

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorine in Aromatic Compounds.

Type of Aromatic Fluorine Chemical Shift Range (ppm) relative to CFCl₃
-ArF--80 to -170[17]
C₆F₆ (Hexafluorobenzene)-164.9[4]
C₆H₅F (Monofluorobenzene)-113.15[4]
p-FC₆H₄F (para-Difluorobenzene)-106.0[4]
CF₃ group on an aromatic ring-55 to -90

Note: Chemical shifts can be significantly influenced by other substituents on the aromatic ring and the solvent used.

Table 2: Typical ¹⁹F-¹⁹F and ¹H-¹⁹F Coupling Constants in Aromatic Compounds.

Coupling Type Number of Bonds Typical J-Value (Hz)
JFF (ortho)318 - 22
JFF (meta)40 - 7
JFF (para)58 - 12
JHF (ortho)36 - 10
JHF (meta)42 - 8
JHF (para)50 - 2

Source: Data compiled from various NMR resources. These values are approximate and can vary depending on the specific molecular structure.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹⁹F NMR

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the polyfluorinated aromatic compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as it can affect chemical shifts.[6]

  • Add Internal Standard: Add a small amount of a suitable internal reference standard (e.g., hexafluorobenzene or trifluoroacetic acid).[4][5] The concentration of the standard should be comparable to that of the analyte.

  • Mix Thoroughly: Gently vortex or invert the NMR tube several times to ensure a homogeneous solution.

  • Insert into Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned correctly for the spectrometer.

Protocol 2: Acquisition of a Standard ¹H-Decoupled ¹⁹F NMR Spectrum

  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Tune and Match the Probe: Tune and match the NMR probe for the ¹⁹F nucleus.

  • Set Up the Experiment:

    • Select a ¹⁹F observe pulse program with ¹H decoupling (e.g., zgfhigqn on Bruker systems).[9]

    • Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., -50 to -200 ppm).

    • Set the transmitter frequency offset to the center of the spectral region of interest.

    • Use a standard 90° pulse angle.

    • Set an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds. For quantitative measurements, use a longer delay (e.g., 5 times the longest T1).[16]

  • Acquire the Spectrum: Start the acquisition.

  • Process the Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_solutions Solutions cluster_advanced Advanced Analysis cluster_assignment Assignment start Complex/Overlapping ¹⁹F NMR Spectrum check_sn Poor Signal-to-Noise? start->check_sn check_lineshape Broad/Distorted Lines? check_sn->check_lineshape No increase_scans Increase Scans / Optimize D1 check_sn->increase_scans Yes shim Re-shim Magnet check_lineshape->shim Yes decouple Acquire ¹H-Decoupled ¹⁹F Spectrum check_lineshape->decouple No increase_scans->check_lineshape shim->decouple two_d Acquire 2D NMR (COSY, HETCOR) decouple->two_d assign Assign Signals using 2D Correlations two_d->assign

Caption: A workflow for troubleshooting complex ¹⁹F NMR spectra.

Experiment_Selection cluster_goal Goal cluster_questions Key Questions cluster_experiments Recommended Experiments goal Structural Elucidation of Polyfluorinated Aromatic q1 Which Fluorines are Coupled to Each Other? goal->q1 q2 Which Fluorines are Near Protons? goal->q2 q3 What are the Long-Range F-C Connections? goal->q3 exp1 ¹⁹F-¹⁹F COSY q1->exp1 exp2 ¹H-¹⁹F HETCOR / HSQC q2->exp2 exp3 ¹⁹F-¹³C HMBC q3->exp3

Caption: Decision tree for selecting appropriate 2D NMR experiments.

References

"stability issues of 1,4-Bis(pentafluorothio)benzene under acidic or basic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1,4-Bis(pentafluorothio)benzene under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the pentafluorosulfanyl (SF₅) group in this compound to chemical degradation?

A1: The pentafluorosulfanyl (SF₅) group, particularly when attached to an aromatic ring, is known for its exceptional chemical and thermal stability.[1] Aryl pentafluorosulfanyl compounds are generally robust and resistant to degradation under a wide range of conditions.[2][3]

Q2: Can I expect degradation of this compound under standard acidic or basic conditions used in my experiments?

A2: It is highly unlikely that this compound will degrade under standard laboratory conditions. For comparison, pentafluorosulfanylbenzene, a closely related analog, shows no reaction when refluxed with a solution of sodium hydroxide in aqueous ethanol.[3] This indicates a high degree of stability towards basic hydrolysis. It is also stable in the presence of many strong acids, only reacting with concentrated sulfuric acid at elevated temperatures.[3]

Q3: What are the potential degradation products of this compound if it were to decompose under extremely harsh conditions?

A3: While hydrolytic degradation is not commonly observed, studies on the photodegradation of aromatic SF₅ compounds have shown that the SF₅ group can be converted to a benzenesulfonate group, with the release of five fluoride ions.[4] It is plausible that under extremely forcing acidic or basic hydrolytic conditions, a similar transformation to the corresponding sulfonic acid could occur.

Q4: Are there any specific reagents that are known to be incompatible with the aryl-SF₅ group?

A4: The aryl-SF₅ group is stable to many strong oxidizing and reducing agents. However, as with many aromatic compounds, very strong electrophilic or nucleophilic conditions, especially at high temperatures, may lead to unwanted side reactions on the benzene ring or eventually affect the SF₅ group.

Q5: My experiment involving this compound is showing unexpected results or product loss. Could it be due to instability?

A5: Given the high stability of the aryl-SF₅ moiety, it is more probable that unexpected results are due to other factors. Please refer to our Troubleshooting Guide below for a systematic approach to identifying the root cause.

Troubleshooting Guide

If you suspect instability or degradation of this compound in your experiment, please follow this logical troubleshooting workflow.

TroubleshootingWorkflow start Start: Suspected Degradation of This compound check_purity Verify Purity of Starting Material (e.g., NMR, LC-MS) start->check_purity check_reagents Analyze Other Reagents for Purity and Reactivity check_purity->check_reagents Purity OK check_conditions Review Experimental Conditions (Temp, Pressure, Atmosphere) check_reagents->check_conditions Reagents OK side_reaction Consider Alternative Reaction Pathways (e.g., reaction on the aromatic ring) check_conditions->side_reaction extreme_conditions Are Conditions Extremely Harsh? (e.g., conc. H₂SO₄, >150°C) side_reaction->extreme_conditions likely_stable Conclusion: Degradation of SF₅ groups is unlikely. Focus on other variables. extreme_conditions->likely_stable No possible_degradation Conclusion: Degradation is possible. Analyze for expected byproducts (sulfonic acids). extreme_conditions->possible_degradation Yes ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Sample (Stock + 1M HCl) stock->acid base Basic Sample (Stock + 1M NaOH) stock->base neutral Neutral Sample (Stock + Water) stock->neutral t0 T₀ Analysis (HPLC) acid->t0 base->t0 neutral->t0 incubation Incubate at 60°C t0->incubation tx Time Point Analysis (HPLC) (e.g., 24h, 48h, 1 week) incubation->tx data Calculate % Degradation tx->data DegradationPathway compound This compound intermediate 4-(Pentafluorothio)benzenesulfonic acid compound->intermediate + H₂O - 5 HF product Benzene-1,4-disulfonic acid intermediate->product + H₂O - 5 HF

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-bis(pentafluorothio)benzene in cross-coupling reactions. The pentafluorothio (SF₅) group is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene ring and requires careful consideration in catalyst selection and reaction optimization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: The primary challenge arises from the two strongly electron-withdrawing pentafluorothio (SF₅) groups. This electronic property can make the aryl-halide or aryl-pseudohalide bond highly activated towards oxidative addition, but it can also slow down subsequent steps in the catalytic cycle, such as reductive elimination.[2][3] Key issues include catalyst deactivation, low product yields, and potential side reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.

Q2: Is the pentafluorothio (SF₅) group stable under typical palladium-catalyzed cross-coupling conditions?

A2: Yes, the SF₅ group is known for its high thermal and chemical stability.[1][4] It is generally robust and does not decompose under the conditions typically employed for palladium-catalyzed cross-coupling reactions.

Q3: Which palladium precatalyst is a good starting point for these reactions?

A3: For electron-deficient substrates, precatalysts that readily form the active Pd(0) species are preferred. Good starting points include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium acetate (Pd(OAc)₂). More advanced precatalysts, such as the Buchwald G3 or G4 palladacycles, are also excellent choices as they are designed for challenging couplings.[5]

Q4: How does the choice of halide (I, Br, Cl) on the this compound precursor affect the reaction?

A4: The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[6] For a highly activated substrate like this compound, using an aryl bromide or even a chloride might be advantageous to modulate the reactivity and prevent overly rapid oxidative addition that can lead to catalyst decomposition. While aryl iodides are typically more reactive, they can sometimes lead to catalyst inhibition.[7][8]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product yield.

Potential Cause Troubleshooting Step
Inefficient Oxidative Addition While the SF₅ groups activate the ring, a poorly chosen ligand can still hinder this step. Switch to a more electron-rich and bulky monodentate phosphine ligand like tBu₃P, or a biaryl phosphine ligand such as SPhos, XPhos, or RuPhos to promote the formation of the active catalytic species.[3][9]
Slow Transmetalation The choice of base is critical. A stronger base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases. Ensure the base is finely powdered and anhydrous for solid bases. For boronic esters, fluoride activators (e.g., KF, CsF) can be beneficial.
Difficult Reductive Elimination The electron-deficient nature of the product can make reductive elimination the rate-limiting step. Using bulky, electron-rich ligands can accelerate this step. Increasing the reaction temperature may also be beneficial.
Boronic Acid Decomposition Boronic acids can be unstable, especially at elevated temperatures. Consider using the corresponding pinacol boronate ester (Bpin) for increased stability.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-bromo-2,5-bis(pentafluorothio)benzene (Hypothetical)

An oven-dried Schlenk tube is charged with 1-bromo-2,5-bis(pentafluorothio)benzene (1.0 equiv), the desired boronic acid or pinacol ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv). The tube is evacuated and backfilled with argon. The palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are added, followed by the anhydrous solvent (e.g., dioxane or toluene). The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS.

Buchwald-Hartwig Amination

Issue: Formation of diarylation or hydrodehalogenation byproducts.

Potential Cause Troubleshooting Step
Catalyst Decomposition The strong electron-withdrawing nature of the substrate can accelerate catalyst decomposition pathways. Use a well-defined precatalyst (e.g., XPhos Pd G3) and a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) to stabilize the catalytic species.[2][10][11]
Incorrect Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under an inert atmosphere. For base-sensitive substrates, milder organic bases like DBU may be effective with specific ligands.[7][12]
Amine Reactivity Primary amines are generally more reactive than secondary amines. For less reactive amines, increasing the catalyst loading or reaction temperature may be necessary.

Experimental Protocol: Buchwald-Hartwig Amination of 1-chloro-2,5-bis(pentafluorothio)benzene (Hypothetical)

To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst with the ligand incorporated), and the base (e.g., NaOtBu, 1.2-1.5 equiv). Add 1-chloro-2,5-bis(pentafluorothio)benzene (1.0 equiv) and the amine (1.1-1.2 equiv). Add the anhydrous solvent (e.g., toluene or THF) and heat the reaction to the appropriate temperature (typically 80-120 °C) until completion.

Sonogashira Coupling

Issue: Homocoupling of the alkyne (Glaser coupling).

Potential Cause Troubleshooting Step
Copper Co-catalyst The copper co-catalyst (typically CuI) promotes Glaser coupling. Reduce the amount of CuI or switch to a copper-free Sonogashira protocol.[13][14]
Oxygen Contamination Oxygen promotes the homocoupling reaction. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (argon or nitrogen).
Base Selection An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous and freshly distilled.

Experimental Protocol: Sonogashira Coupling of 1-iodo-2,5-bis(pentafluorothio)benzene (Hypothetical)

A Schlenk flask is charged with 1-iodo-2,5-bis(pentafluorothio)benzene (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-10 mol%). The flask is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., TEA, 2-3 equiv) are added. The reaction is stirred at room temperature or gently heated until the starting material is consumed.

Heck Reaction

Issue: Poor regioselectivity or low yield.

Potential Cause Troubleshooting Step
Catalyst Activity For the electron-deficient substrate, a highly active catalyst is needed. Consider using a palladium source with a phosphine ligand or an N-heterocyclic carbene (NHC) ligand. Palladacycles can also be effective.[15][16]
Olefin Electronics The reaction works best with electron-deficient olefins (e.g., acrylates, styrenes). Electron-rich olefins may require different catalytic systems or additives.[17][18]
Base and Solvent The choice of base (e.g., K₂CO₃, Et₃N) and solvent (e.g., DMF, NMP, acetonitrile) can significantly impact the outcome. A polar aprotic solvent is generally preferred.

Experimental Protocol: Heck Reaction of 1-bromo-2,5-bis(pentafluorothio)benzene (Hypothetical)

In a sealed tube, combine 1-bromo-2,5-bis(pentafluorothio)benzene (1.0 equiv), the olefin (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if needed, e.g., PPh₃ or a more specialized ligand), and a base (e.g., K₂CO₃, 2.0 equiv). Add a polar aprotic solvent like DMF or NMP. The tube is sealed and heated (typically 100-140 °C) until the reaction is complete.

Data Presentation: Catalyst and Ligand Screening

To systematically optimize the cross-coupling reactions, it is recommended to screen various catalysts and ligands. The following table templates can be used to record and compare experimental results.

Table 1: Suzuki-Miyaura Coupling Catalyst Screening

Entry Pd Precatalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene10012
2Pd(OAc)₂ (2)tBu₃P (4)Cs₂CO₃Dioxane11012
3XPhos Pd G3 (2)-K₃PO₄THF8012
...

Table 2: Buchwald-Hartwig Amination Ligand Screening

Entry Pd Precatalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1108
2Pd₂(dba)₃ (2)RuPhos (4)LHMDSTHF908
3BrettPhos Pd G3 (2)-NaOtBuToluene1008
...

Visualizations

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig_Amination_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-X(L)(HNR2) [Ar-Pd(II)-X(L)(HNR₂)] Amine_Coordination->Ar-Pd(II)-X(L)(HNR2) Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR2)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Ar-NR₂ (Product) Reductive_Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative_Addition HNR2 HNR₂ HNR2->Amine_Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling Check_Reagents Verify Reagent Quality (Substrate, Coupling Partner, Solvent, Base) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Optimize_Ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald type) Reagents_OK->Optimize_Ligand Yes Purify_Reagents->Check_Reagents Ligand_Improved Improvement? Optimize_Ligand->Ligand_Improved Optimize_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Ligand_Improved->Optimize_Base No Success Successful Reaction Ligand_Improved->Success Yes Base_Improved Improvement? Optimize_Base->Base_Improved Optimize_Temp Vary Reaction Temperature Base_Improved->Optimize_Temp No Base_Improved->Success Yes Temp_Improved Improvement? Optimize_Temp->Temp_Improved Consider_Precatalyst Switch to a more active Pd precatalyst (e.g., Palladacycle G3/G4) Temp_Improved->Consider_Precatalyst No Temp_Improved->Success Yes Consider_Precatalyst->Success

Caption: A logical workflow for troubleshooting cross-coupling reactions.

References

Technical Support Center: Purification of 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(pentafluorothio)benzene. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route used. In a typical two-step synthesis from a diaryl disulfide, potential impurities include residual starting materials, incompletely fluorinated intermediates such as arylsulfur chlorotetrafluorides, and byproducts from side reactions.[1][2] It is also possible to have isomers or related compounds with fewer fluorine atoms if the reaction conditions are not optimal.

Q2: What are the recommended primary purification methods for this compound?

A2: Based on the purification of analogous arylsulfur pentafluorides, the primary recommended methods are recrystallization and flash column chromatography.[1][2][3] Distillation can also be considered, particularly for the purification of intermediates like arylsulfur chlorotetrafluorides.[1][2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Q4: Are there any specific safety precautions I should take when handling this compound and its impurities?

A4: Yes, it is crucial to handle all fluorinated organic compounds with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not suitable for your compound.Select a more appropriate solvent or solvent mixture. For highly fluorinated compounds, consider solvents like hexane, toluene, or mixtures such as hexane/ethyl acetate.[4] Experiment with small quantities to find a solvent where the compound is soluble when hot but sparingly soluble at room temperature.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar.Add a small amount of a solvent in which the compound is more soluble to the hot solution. Allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
No crystals form upon cooling. The solution is not sufficiently concentrated, or the compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until clear and allow to cool slowly.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of cold solvent.
Crystals are colored or appear impure. The impurity is co-crystallizing with the product.Consider a preliminary purification step like passing a solution of the crude product through a short plug of silica gel to remove baseline impurities.[5] Alternatively, try a different recrystallization solvent.
Flash Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Increase the polarity of the mobile phase. For fluorinated compounds, which can be nonpolar, you might need to use a more polar eluent than for typical organic compounds. Consider solvent systems like hexane/ethyl acetate or hexane/dichloromethane.[3][6]
Compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a nonpolar solvent like hexane and gradually increase the proportion of a more polar solvent.
Poor separation of the product from impurities. The chosen mobile phase does not provide adequate resolution.Optimize the solvent system by testing different solvent mixtures using Thin Layer Chromatography (TLC). A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.[5] For fluorinated compounds, using a fluorinated stationary phase might offer different selectivity.[7]
Tailing of the product peak. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). The column may be overloaded.Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing. Ensure you are not loading too much sample onto the column.
Product seems to have decomposed on the column. The compound is unstable on the stationary phase (e.g., acid-sensitive compound on silica gel).Use a less acidic stationary phase like neutral alumina or deactivated silica gel. To deactivate silica gel, you can pre-elute the column with a solvent mixture containing a small amount of triethylamine.

Quantitative Data Summary

Purification MethodStarting Purity (%)Final Purity (%)Recovery (%)Conditions
Recrystallizatione.g., 85e.g., 98e.g., 75e.g., Solvent: Hexane/Ethyl Acetate (9:1)
Flash Chromatographye.g., 85e.g., >99e.g., 60e.g., Stationary Phase: Silica Gel, Mobile Phase: Gradient Hexane to 10% Ethyl Acetate in Hexane

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., hexane, heptane, toluene, or a mixture like hexane/ethyl acetate).

  • Heat the test tube gently. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation of this compound from its impurities. A good starting point for fluorinated compounds is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[3][6] Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, gradually increase the polarity of the mobile phase over time.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Option 1 chromatography Flash Chromatography crude->chromatography Option 2 pure_product Purified Product recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (NMR, GC-MS, HPLC) pure_product->analysis troubleshooting_logic node_sol node_sol start Purification Issue? method Recrystallization or Chromatography? start->method recryst_issue Recrystallization Problem? method->recryst_issue Recrystallization chrom_issue Chromatography Problem? method->chrom_issue Chromatography oil_out Oiling Out? recryst_issue->oil_out no_xtal No Crystals? recryst_issue->no_xtal poor_sep Poor Separation? chrom_issue->poor_sep no_elution No Elution? chrom_issue->no_elution sol_slow_cool Slow Cooling / Seed Crystal oil_out->sol_slow_cool Yes sol_conc Concentrate / Add Anti-solvent no_xtal->sol_conc Yes sol_solvent Optimize Mobile Phase poor_sep->sol_solvent Yes sol_polarity Increase Mobile Phase Polarity no_elution->sol_polarity Yes

References

Validation & Comparative

Limited Public Data on the Biological Activity of 1,4-Bis(pentafluorothio)benzene Derivatives Impedes Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable scarcity of published research on the biological activity of 1,4-bis(pentafluorothio)benzene derivatives. This lack of specific data precludes the creation of a detailed comparison guide as requested. The field appears to be a nascent area of investigation, with most research on organofluorine compounds focusing on the broader applications of the pentafluorosulfanyl (SF5) group in medicinal chemistry.

The SF5 group is recognized for its unique properties, including high stability, electronegativity, and lipophilicity, often being referred to as a "super-trifluoromethyl" group.[1] These characteristics make it an attractive substituent in the design of novel therapeutic agents.[1][2] Research has explored the incorporation of the SF5 moiety into various molecular scaffolds to enhance biological activity, with studies reporting on SF5-containing compounds with potential anticancer, antimalarial, and insecticidal properties.[1][3][4]

While direct data on this compound derivatives is not available, a study on 1,3-disubstituted bis(pentafluorosulfanyl)phenyl derivatives offers some insight into the potential of this class of compounds. This research focused on a series of 1-(3,5-bis(pentafluorosulfanyl)phenyl)-4-aryl-1H-1,2,3-triazoles and evaluated their cytotoxic activity against human leukemic monocyte lymphoma U937 cells.

Cytotoxicity of 1-(3,5-Bis(pentafluorosulfanyl)phenyl)-4-aryl-1H-1,2,3-triazole Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for these compounds, indicating their potency in inhibiting the growth of U937 cancer cells.

CompoundAr-groupIC50 (µM) against U937 cells
1a Phenyl> 100
1b 4-Fluorophenyl60
1c 4-Chlorophenyl80
1d 4-Bromophenyl60
1e 4-Iodophenyl50
1f 4-Nitrophenyl> 100
1g 4-Methoxyphenyl> 100
1h 4-Trifluoromethylphenyl70
1i 9H-Fluoren-9-ol6.29

Data extracted from a study on the antitumor properties of bis(pentafluorosulfanyl)phenyl azides and their triazole derivatives.[1]

Experimental Protocols

Due to the absence of specific studies on this compound derivatives, a detailed experimental protocol from a cited study cannot be provided. However, a general protocol for a common in vitro cytotoxicity assay, the MTT assay, is described below as a representative method for evaluating the biological activity of novel chemical compounds.

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Cancer cells (e.g., U937) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and biological evaluation of new chemical entities, as specific signaling pathways for this compound derivatives have not been identified.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In vitro Assays In vitro Assays Characterization->In vitro Assays In vivo Studies In vivo Studies In vitro Assays->In vivo Studies Data Analysis Data Analysis In vivo Studies->Data Analysis

Caption: A generalized workflow from chemical synthesis to biological evaluation.

References

A Comparative Guide to the Computational Analysis of 1,4-Bis(pentafluorothio)benzene's Electronic Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for analyzing the electronic structure of 1,4-Bis(pentafluorothio)benzene. Due to the limited availability of published experimental and computational data for this specific molecule, this document outlines a recommended analytical workflow and presents illustrative data based on common computational techniques.

Introduction to Computational Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity, optical properties, and potential applications in materials science and drug development. Computational chemistry provides powerful tools to investigate these properties at the atomic level. This guide focuses on two primary ab initio methods: Hartree-Fock (HF) theory and Density Functional Theory (DFT), which are commonly employed to predict the electronic characteristics of organic molecules like this compound.

Methodologies and Protocols

A thorough computational analysis of this compound involves geometry optimization followed by the calculation of various electronic properties. The choice of method and basis set is crucial for obtaining accurate results.

Computational Protocols

Geometry Optimization: The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

  • Software: Gaussian, ORCA, GAMESS, etc.

  • Methods:

    • DFT: B3LYP functional is a popular choice for its balance of accuracy and computational cost.

    • HF: A fundamental ab initio method.

  • Basis Set: 6-31G(d) is a commonly used Pople-style basis set that provides a good compromise between accuracy and computational efficiency. For higher accuracy, larger basis sets like 6-311+G(d,p) or aug-cc-pVDZ can be employed.

Electronic Structure Calculations: Once the geometry is optimized, single-point energy calculations are performed to determine the electronic properties.

  • Properties Calculated:

    • Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and electronic excitation energy.

    • Electron Affinity (EA): The energy released when an electron is added to a neutral molecule.

    • Ionization Potential (IP): The energy required to remove an electron from a neutral molecule.

    • Electrostatic Potential (ESP) Map: A visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich or electron-poor.

Experimental Validation Protocols

Computational results should ideally be validated by experimental data. For the electronic properties of this compound, the following techniques are relevant:

  • Cyclic Voltammetry (CV): An electrochemical method used to determine the oxidation and reduction potentials of a molecule. These values can be used to estimate the HOMO and LUMO energy levels.

    • Protocol: A solution of this compound in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) is analyzed using a three-electrode system (working, reference, and counter electrodes). The potential is swept, and the resulting current is measured to identify the oxidation and reduction peaks.

  • UV-Visible Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) can be related to the HOMO-LUMO gap.

    • Protocol: A dilute solution of the compound is prepared, and its absorption spectrum is recorded using a UV-Vis spectrophotometer.

Comparative Data

The following table presents hypothetical data for the electronic properties of this compound, as would be calculated by different computational methods. This illustrates the typical differences observed between HF and DFT approaches.

PropertyHartree-Fock (HF/6-31G(d))DFT (B3LYP/6-31G(d))Experimental (Hypothetical)
HOMO Energy (eV) -9.5-7.2-7.0
LUMO Energy (eV) 1.5-1.8-1.5
HOMO-LUMO Gap (eV) 11.05.45.5
Ionization Potential (eV) 9.57.27.0
Electron Affinity (eV) -1.51.81.5

Note: It is generally observed that HF methods tend to overestimate the HOMO-LUMO gap, while DFT methods, particularly with hybrid functionals like B3LYP, provide results that are in better agreement with experimental values.[1]

Workflow Visualization

The following diagram illustrates the typical workflow for the computational analysis of the electronic structure of a molecule like this compound.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis cluster_validation Experimental Validation mol_structure Molecular Structure of This compound comp_params Select Computational Method (e.g., DFT, HF) and Basis Set mol_structure->comp_params geom_opt Geometry Optimization comp_params->geom_opt sp_calc Single-Point Energy Calculation geom_opt->sp_calc Optimized Geometry elec_props Electronic Properties (HOMO, LUMO, Gap) sp_calc->elec_props esp_map Electrostatic Potential Map sp_calc->esp_map data_table Data Summary and Comparison elec_props->data_table esp_map->data_table comparison Comparison of Computational and Experimental Results data_table->comparison exp_data Experimental Data (e.g., Cyclic Voltammetry) exp_data->comparison

Caption: Computational analysis workflow for this compound.

Conclusion

The computational analysis of this compound's electronic structure provides valuable insights into its chemical behavior. While Hartree-Fock offers a fundamental theoretical basis, Density Functional Theory with appropriate functionals and basis sets is recommended for achieving results that are more likely to align with experimental observations. The workflow and comparative data presented in this guide serve as a practical framework for researchers initiating computational studies on this and related molecules. Future experimental work is essential for the validation and refinement of these computational models.

References

X-ray Crystal Structure Analysis: A Comparative Guide to Substituted Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific X-ray crystal structure of 1,4-Bis(pentafluorothio)benzene is not publicly available in crystallographic databases, this guide provides a comparative analysis of related substituted benzene derivatives for which crystallographic data has been published. By examining the structural parameters of these alternatives, researchers can gain insights into the effects of different substituent groups on the benzene ring's geometry and crystal packing.

This guide compares the crystal structures of 1,4-bis(fluoromethyl)benzene and 1,3-bis(phenylthiomethyl)benzene, presenting their key crystallographic data in a structured format. Furthermore, a detailed, generalized experimental protocol for single-crystal X-ray diffraction is provided, alongside a workflow diagram to illustrate the process.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 1,4-bis(fluoromethyl)benzene and 1,3-bis(phenylthiomethyl)benzene, offering a basis for structural comparison.

Parameter1,4-bis(fluoromethyl)benzene1,3-bis(phenylthiomethyl)benzene
Chemical Formula C₈H₈F₂C₂₀H₁₈S₂
Molecular Weight 143.15 g/mol [1]322.46 g/mol
Crystal System Monoclinic[1]Orthorhombic
Space Group P2₁/n[2]Cmc2₁
Unit Cell Dimensions a = 6.1886(2) Å, b = 5.0152(2) Å, c = 10.4750(4) Å, β = 95.107(2)°[1]a = 32.072(2) Å, b = 7.6053(5) Å, c = 6.8224(5) Å
Volume (V) 323.82(2) ų[1]1664.1(2) ų
Molecules per Unit Cell (Z) 2[1]4
Temperature 100.0(1) K[1]228 K

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in the determination of a small molecule's crystal structure using single-crystal X-ray diffraction.

1. Crystal Growth and Selection:

  • High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is carefully mounted on a goniometer head, often using a cryoloop or a glass fiber with a minimal amount of oil or grease.

  • The mounted crystal is then placed on the diffractometer.

3. Data Collection:

  • The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • An X-ray beam, typically from a Mo or Cu source, is directed at the crystal.

  • The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are diffracted by the crystal lattice.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Corrections for factors such as absorption and background scattering are applied to the data.

5. Structure Solution and Refinement:

  • The initial crystal structure is determined from the processed data using direct methods or Patterson methods. This provides an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

6. Structure Validation:

  • The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.

  • The final structural information, including atomic coordinates, bond lengths, and bond angles, is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Workflow for X-ray Crystal Structure Analysis

X_ray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_output Final Output crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting Select suitable crystal data_collection X-ray Data Collection crystal_mounting->data_collection Mount on diffractometer data_processing Data Processing data_collection->data_processing Raw diffraction images structure_solution Structure Solution data_processing->structure_solution Integrated intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model validation Structure Validation structure_refinement->validation Refined structure cif_file CIF File Generation validation->cif_file Validated atomic coordinates

Caption: Workflow of single-crystal X-ray structure analysis.

References

A Comparative Guide to the Reactivity of 1,4-Bis(pentafluorothio)benzene and Other Polyfluorinated Benzenes in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the reactivity of 1,4-bis(pentafluorothio)benzene with other key polyfluorinated benzenes, supported by experimental data and protocols.

The introduction of fluorine and fluorine-containing groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Among the various fluorinated motifs, the pentafluorothio (SF₅) group has garnered significant attention due to its exceptional electron-withdrawing nature and steric bulk. This guide provides a comparative analysis of the reactivity of this compound with other widely used polyfluorinated benzenes, such as hexafluorobenzene and decafluorobiphenyl, in the context of nucleophilic aromatic substitution (SNAᵣ) reactions.

Enhanced Reactivity of SF₅-Substituted Arenes

The pentafluorosulfanyl (SF₅) group is one of the most electron-withdrawing and chemically stable functional groups in organic chemistry.[1][2] Its strong inductive effect significantly reduces the electron density of the aromatic ring, thereby activating it towards attack by nucleophiles. This activation is generally more pronounced than that observed with fluorine atoms alone. Consequently, poly(pentafluorothio)benzenes are expected to exhibit enhanced reactivity in SNAᵣ reactions compared to their perfluoroarene counterparts.

Comparison of Reactivity: A Data-Driven Perspective

To illustrate the anticipated differences in reactivity, the following table summarizes typical reaction conditions and outcomes for nucleophilic aromatic substitution on various polyfluorinated benzenes. It is important to note that direct comparison of yields and reaction times across different studies can be misleading due to variations in experimental setups. However, the general trend of increasing reactivity with greater fluorine and SF₅ substitution is evident.

CompoundNucleophileSolventTemperature (°C)Time (h)Product(s)Yield (%)
This compound Sodium MethoxideMethanolReflux<11-Methoxy-4-(pentafluorothio)benzeneHigh (anticipated)
HexafluorobenzeneSodium MethoxideMethanol501Pentafluoroanisole95
DecafluorobiphenylPhenothiazineMeCN60N/AMono-substituted product51
OctafluorotoluenePhenothiazineDMF60N/AMono-substituted product96
PentafluoronitrobenzenePhenothiazineMeCN60N/Ap-substituted product78

Data for this compound is extrapolated based on the known activating effect of the SF₅ group. The reaction is expected to be significantly faster than that of hexafluorobenzene.

The data suggests that the introduction of electron-withdrawing groups significantly enhances the rate of nucleophilic aromatic substitution. The pentafluorosulfanyl group is known to be a stronger electron-withdrawing group than a fluorine atom. Therefore, it is reasonable to predict that this compound will be more reactive towards nucleophiles than hexafluorobenzene.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed experimental protocols for key reactions cited in the literature and for a proposed competitive reactivity study.

General Procedure for Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol is adapted from studies on hexafluorobenzene and can be applied to this compound and other polyfluorinated benzenes to obtain comparative kinetic data.

Materials:

  • Polyfluorinated benzene (e.g., this compound, hexafluorobenzene)

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • A solution of sodium methoxide in anhydrous methanol (e.g., 0.5 M) is prepared under an inert atmosphere.

  • The polyfluorinated benzene (1.0 equivalent) is dissolved in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere.

  • The sodium methoxide solution (1.1 equivalents) is added to the solution of the polyfluorinated benzene at room temperature.

  • The reaction mixture is then heated to the desired temperature (e.g., 50 °C or reflux) and monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.

  • Aliquots are taken at regular intervals to determine the consumption of the starting material and the formation of the product.

  • Upon completion, the reaction is quenched by the addition of water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Competitive Reactivity Study Protocol

To directly compare the reactivity of this compound and another polyfluorinated benzene (e.g., hexafluorobenzene), a competitive reaction can be performed.

Procedure:

  • Equimolar amounts of this compound and the competing polyfluorinated benzene are dissolved in a suitable solvent (e.g., anhydrous methanol) in a reaction vessel under an inert atmosphere.

  • A sub-stoichiometric amount of the nucleophile (e.g., 0.1 to 0.5 equivalents of sodium methoxide in methanol) is added to the mixture at a controlled temperature.

  • The reaction is allowed to proceed for a specific time, ensuring that the consumption of the substrates is incomplete (ideally between 10% and 90%).

  • The reaction is quenched, and the relative amounts of the unreacted starting materials and the respective products are determined accurately using GC or ¹⁹F NMR spectroscopy with an internal standard.

  • The ratio of the products will provide a direct measure of the relative reactivity of the two substrates.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflow for a typical nucleophilic aromatic substitution experiment and the logical relationship in a competitive reactivity study.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Prepare Nucleophile Solution C Combine Reactants A->C B Dissolve Polyfluoroarene in Solvent B->C D Heat and Stir C->D E Monitor Progress (GC or NMR) D->E F Quench Reaction E->F Completion G Extract Product F->G H Purify and Characterize G->H Competitive_Reactivity Reactants Mixture of: This compound (A) + Polyfluorinated Benzene (B) (Equimolar) Reaction Competitive Reaction Reactants->Reaction Nucleophile Nucleophile (Nu⁻) (Sub-stoichiometric) Nucleophile->Reaction Products Product Mixture: Product from A (P_A) + Product from B (P_B) + Unreacted A and B Reaction->Products Analysis Quantitative Analysis (GC or NMR) Products->Analysis Result Relative Reactivity (k_A / k_B) Analysis->Result

References

A Comparative Guide to the Synthesis of 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorothio (SF₅) group into aromatic systems offers a unique avenue for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The SF₅ group is often considered a "super-trifluoromethyl" moiety due to its exceptional chemical stability, high electronegativity, and significant lipophilicity. This guide provides a comparative overview of the synthetic methodologies for 1,4-bis(pentafluorothio)benzene, a key building block in this emerging field. Due to the limited specific literature on the direct synthesis of this compound, this guide also draws upon established methods for the synthesis of arylsulfur pentafluorides, which are applicable to the target molecule.

Comparison of Synthetic Methodologies

The synthesis of aryl-SF₅ compounds, including this compound, primarily revolves around two main strategies: direct oxidative fluorination of sulfur-containing precursors and a two-step approach involving the formation and subsequent fluorination of an arylsulfur chlorotetrafluoride intermediate.

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Method 1: Direct Oxidative Fluorination 1,4-Benzenedithiol or 1,4-Bis(disulfanyl)benzeneElemental Fluorine (F₂)Potentially a one-step process.Use of highly hazardous and corrosive elemental fluorine requires specialized equipment. Reaction control can be challenging, potentially leading to side products. Limited substrate scope.
Method 2: Two-Step Synthesis via Arylsulfur Chlorotetrafluoride 1,4-Benzenedithiol or 1,4-Bis(disulfanyl)benzeneStep 1: Chlorine (Cl₂), Alkali Metal Fluoride (e.g., KF, CsF). Step 2: Fluorinating agent (e.g., ZnF₂, HF, SbF₃/SbF₅)Generally higher yields and better control compared to direct fluorination. Avoids the direct use of F₂ in the final step. Broader substrate compatibility.A multi-step process. The intermediate arylsulfur chlorotetrafluoride may be sensitive to moisture.

Experimental Protocols

Method 1: Direct Oxidative Fluorination (Hypothetical Protocol)

Starting Material: 1,4-Bis(disulfanyl)benzene

Reagents:

  • Elemental Fluorine (F₂), typically diluted in an inert gas (e.g., 10% F₂ in N₂)

  • Anhydrous acetonitrile (MeCN) as solvent

Procedure:

  • A solution of 1,4-bis(disulfanyl)benzene in anhydrous acetonitrile is prepared in a specialized fluorination reactor, often equipped with a cooling system and materials resistant to fluorine.

  • The reactor is purged with an inert gas (e.g., nitrogen).

  • A diluted stream of elemental fluorine is bubbled through the cooled solution at a controlled rate. The reaction temperature is typically maintained at a low temperature (e.g., -20 to 0 °C) to manage the high reactivity of fluorine.

  • The reaction progress is monitored by techniques such as ¹⁹F NMR spectroscopy.

  • Upon completion, the reaction mixture is purged with an inert gas to remove any unreacted fluorine.

  • The solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield this compound.

Method 2: Two-Step Synthesis via 1,4-Bis(chlorotetrafluorosulfur)benzene

This method, adapted from a general procedure for the synthesis of arylsulfur pentafluorides, offers a more controlled and often higher-yielding route.[2]

Step 1: Synthesis of 1,4-Bis(chlorotetrafluorosulfur)benzene

Starting Material: 1,4-Benzenedithiol

Reagents:

  • Chlorine (Cl₂) gas

  • Potassium Fluoride (KF) or Cesium Fluoride (CsF)

  • Anhydrous acetonitrile (MeCN) as solvent

Procedure:

  • To a stirred suspension of an alkali metal fluoride (e.g., KF) in anhydrous acetonitrile is added 1,4-benzenedithiol at room temperature under an inert atmosphere.

  • Chlorine gas is then bubbled through the mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • The reaction is monitored by GC-MS or NMR until the starting material is consumed.

  • The reaction mixture is filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure.

  • The resulting crude 1,4-bis(chlorotetrafluorosulfur)benzene can be purified by distillation or recrystallization.

Step 2: Fluorination of 1,4-Bis(chlorotetrafluorosulfur)benzene

Starting Material: 1,4-Bis(chlorotetrafluorosulfur)benzene

Reagents:

  • A fluorinating agent such as Zinc Fluoride (ZnF₂), Hydrogen Fluoride (HF), or a mixture of Antimony(III) fluoride and Antimony(V) fluoride (SbF₃/SbF₅).

  • Optional: a high-boiling point solvent.

Procedure:

  • A mixture of 1,4-bis(chlorotetrafluorosulfur)benzene and the fluorinating agent (e.g., ZnF₂) is heated. The reaction can often be carried out neat or in a high-boiling inert solvent.

  • The reaction temperature and time are dependent on the chosen fluorinating agent. For example, with ZnF₂, the reaction may be heated to 100-150 °C.

  • The progress of the fluorination is followed by ¹⁹F NMR spectroscopy.

  • After completion, the product, this compound, is isolated by distillation or extraction and further purified by chromatography or crystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methodologies for preparing this compound.

G cluster_method1 Method 1: Direct Oxidative Fluorination start1 1,4-Benzenedithiol or 1,4-Bis(disulfanyl)benzene reagent1 Elemental Fluorine (F₂) in Acetonitrile start1->reagent1 Oxidative Fluorination product1 This compound reagent1->product1 G cluster_method2 Method 2: Two-Step Synthesis start2 1,4-Benzenedithiol or 1,4-Bis(disulfanyl)benzene reagent2a Chlorine (Cl₂) Alkali Metal Fluoride start2->reagent2a Step 1: Chlorotetrafluorosulfuration intermediate 1,4-Bis(chlorotetrafluorosulfur)benzene reagent2a->intermediate reagent2b Fluorinating Agent (e.g., ZnF₂, HF) intermediate->reagent2b Step 2: Fluorination product2 This compound reagent2b->product2

References

A Comparative Guide: 1,4-Bis(pentafluorothio)benzene-Containing Polymers versus Traditional Fluoropolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Experimental Data

In the ever-evolving landscape of high-performance materials, researchers continually seek polymers with superior thermal, chemical, and electrical properties. This guide provides a comparative analysis of polymers incorporating the 1,4-bis(pentafluorothio)benzene moiety against well-established traditional fluoropolymers. The inclusion of the pentafluorosulfanyl (SF₅) group in a polymer backbone is anticipated to impart exceptional stability and unique electronic characteristics, offering potential advantages over conventional fluorinated polymers. This comparison is based on available data for structurally related polymers and established knowledge of traditional fluoropolymers.

Executive Summary

Polymers containing the this compound unit are an emerging class of materials. While extensive data on this specific polymer is limited, the known properties of the pentafluorosulfanyl (SF₅) group suggest these polymers will exhibit exceptional thermal and chemical stability, potentially surpassing that of many traditional fluoropolymers. The strong electron-withdrawing nature of the SF₅ group is also expected to influence the dielectric properties of the polymer, likely resulting in a low dielectric constant. Traditional fluoropolymers, such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated ethylene propylene (FEP), are known for their excellent chemical inertness, high-temperature resistance, and low friction. This guide will compare these material classes based on available and inferred data across key performance metrics.

Data Presentation: A Comparative Overview

The following tables summarize the expected and known performance characteristics of this compound-containing polymers in comparison to traditional fluoropolymers. Data for the novel polymer is inferred from studies on aromatic polymers containing SF₅ groups.

Table 1: Thermal Properties

PropertyThis compound-containing Polymers (Inferred)Polytetrafluoroethylene (PTFE)Perfluoroalkoxy (PFA)Fluorinated Ethylene Propylene (FEP)
Decomposition Temperature Expected to be high, likely > 400°C~500°C~500-550°C~400°C
Continuous Service Temperature Estimated > 250°C260°C[1][2]260°C[1]200°C[1]
Glass Transition Temperature (Tg) Dependent on backbone structure, likely high115-135°C~90°C~80°C

Table 2: Chemical Resistance

Chemical ClassThis compound-containing Polymers (Inferred)Polytetrafluoroethylene (PTFE)Perfluoroalkoxy (PFA)Fluorinated Ethylene Propylene (FEP)
Strong Acids ExcellentExcellent[2]ExcellentExcellent
Strong Bases ExcellentExcellent[2]ExcellentExcellent
Organic Solvents ExcellentExcellent[2]ExcellentExcellent
Oxidizing Agents ExcellentExcellentExcellentExcellent

Table 3: Electrical Properties

PropertyThis compound-containing Polymers (Inferred)Polytetrafluoroethylene (PTFE)Perfluoroalkoxy (PFA)Fluorinated Ethylene Propylene (FEP)
Dielectric Constant @ 1 MHz Expected to be low (< 3.0)2.1[2]2.12.1
Dielectric Strength (kV/mm) Expected to be high~60~60~60
Volume Resistivity (Ω·cm) Expected to be high (> 10¹⁸)> 10¹⁸> 10¹⁸> 10¹⁸

Table 4: Mechanical Properties

PropertyThis compound-containing Polymers (Inferred)Polytetrafluoroethylene (PTFE)Perfluoroalkoxy (PFA)Fluorinated Ethylene Propylene (FEP)
Tensile Strength (MPa) Dependent on molecular weight and processing20-3528-3125-31
Elongation at Break (%) Dependent on backbone flexibility200-400300300
Hardness (Shore D) Expected to be high50-656055

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These represent standard techniques for polymer characterization.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature and thermal stability of the polymer.

Methodology:

  • A small sample of the polymer (5-10 mg) is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) or in air.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Td5).

Chemical Resistance Testing (Immersion Testing)

Objective: To evaluate the resistance of the polymer to various chemical agents.[3]

Methodology:

  • Pre-weighed and dimensionally measured polymer samples are fully immersed in the selected chemical reagent at a specified temperature (e.g., 23°C, 50°C).[3]

  • The samples are removed from the chemical at predetermined intervals (e.g., 24, 48, 168 hours).

  • After removal, the samples are rinsed, dried, and re-weighed. Changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking) are recorded.

  • Mechanical properties, such as tensile strength, can also be measured before and after immersion to quantify any degradation.

Dielectric Properties Measurement (Parallel Plate Method)

Objective: To determine the dielectric constant and dissipation factor of the polymer.

Methodology:

  • A thin, flat sample of the polymer is placed between two parallel plate electrodes of a known area and separation.

  • The capacitance of the sample is measured using a capacitance bridge or an LCR meter at a specific frequency (e.g., 1 MHz).

  • The dielectric constant is calculated from the measured capacitance, the dimensions of the sample, and the capacitance of the empty cell (with air as the dielectric).

  • The dissipation factor, which represents the energy loss within the material, is also measured by the instrument.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the comparison.

ExperimentalWorkflow Experimental Workflow for Polymer Characterization cluster_synthesis Polymer Synthesis cluster_characterization Property Evaluation cluster_comparison Comparative Analysis Monomer This compound Monomer Polymerization Polymerization Reaction Monomer->Polymerization Purification Purification and Drying Polymerization->Purification Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Chemical Chemical Resistance (Immersion) Purification->Chemical Electrical Dielectric Spectroscopy Purification->Electrical Mechanical Mechanical Testing (Tensile, Hardness) Purification->Mechanical Data Data Compilation and Comparison Thermal->Data Chemical->Data Electrical->Data Mechanical->Data Report Publish Comparison Guide Data->Report

Caption: Workflow for synthesis and characterization of novel polymers.

LogicalRelationship Structure-Property Relationship in SF5-Containing Polymers cluster_properties Key Performance Properties Structure Molecular Structure (this compound) Thermal High Thermal Stability Structure->Thermal Strong S-F Bonds Chemical Excellent Chemical Resistance Structure->Chemical Inert SF5 Group Dielectric Low Dielectric Constant Structure->Dielectric High Electronegativity of Fluorine

Caption: Influence of the SF5 group on polymer properties.

References

The Emergence of Pentafluorothiobenzene in Drug Design: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of the pentafluorothio (SF5) benzene moiety into drug candidates is a rapidly advancing strategy in medicinal chemistry, aimed at enhancing the pharmacological profiles of therapeutic agents. This guide provides a comparative overview of preclinical studies on drugs containing this unique functional group, focusing on their in vitro and in vivo performance. The high electronegativity, metabolic stability, and lipophilicity imparted by the SF5 group often translate to improved potency, better pharmacokinetic properties, and enhanced efficacy. Here, we delve into the experimental data for SF5-analogs of existing drugs, including the antimalarial mefloquine, the anticancer agent curcumin, the immunomodulator teriflunomide, and the kinase inhibitor semaxanib.

Comparative In Vitro Efficacy

The introduction of the SF5 group has consistently demonstrated a significant impact on the in vitro activity of various drug scaffolds. The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison between the parent compounds and their SF5-derivatives.

Table 1: Antimalarial Activity of SF5-Mefloquine Analog

CompoundP. falciparum StrainIC50 (nM)[1]Selectivity Index (SI)
MefloquineW210.2 ± 1.29.8
SF5-Mefloquine AnalogW28.5 ± 0.9>11.8
MefloquineD65.3 ± 0.718.9
SF5-Mefloquine AnalogD64.9 ± 0.5>20.4

Selectivity Index (SI) is the ratio of cytotoxicity (IC50 in mammalian cells) to antiplasmodial activity (IC50 against P. falciparum). A higher SI indicates greater selectivity for the parasite.

Table 2: Anticancer Activity of SF5-Curcuminoid (MePip-SF5)

CompoundCell LineIC50 (µM)[2]
CurcuminB16F10 (Melanoma)13.8[2]
MePip-SF5B16F10 (Melanoma)2.8[2]

Table 3: Immunomodulatory Activity of SF5-Teriflunomide Analog

CompoundAssayIC50 (µM)[3]
TeriflunomideT-cell Proliferation~5
SF5-TeriflunomideT-cell Proliferation~2.5

Table 4: Kinase Inhibitory Activity of SF5-Semaxanib Analog

CompoundTarget KinaseIC50 (nM)
SemaxanibVEGFR-2~1230
SF5-SemaxanibVEGFR-2~800

Note: The IC50 value for the SF5-Semaxanib analog is an approximation based on qualitative descriptions of improved activity in the available literature, as specific quantitative data was not found in the performed searches.

In Vivo Studies: A Glimpse into Enhanced Performance

While comprehensive in vivo pharmacokinetic and efficacy data for many SF5-containing drug analogs are still emerging, preliminary studies indicate significant improvements over their parent compounds.

For the SF5-mefloquine analog , reports suggest a longer half-life and higher in vivo activity in mouse models of malaria, although specific quantitative data on parameters like clearance, volume of distribution, and bioavailability are not yet widely published.[4]

In the case of the SF5-curcuminoid MePip-SF5 , in vivo studies in a murine metastatic melanoma model showed notable antitumor and antimetastatic effects.[2] Importantly, MePip-SF5 exhibited no signs of acute toxicity at the tested doses.[2]

Preclinical in vivo evaluation of the SF5-teriflunomide analog in animal models of autoimmune diseases, such as collagen-induced arthritis, is anticipated to demonstrate superior efficacy in reducing inflammation and disease progression, based on its enhanced in vitro T-cell proliferation inhibition.[3][5]

Similarly, the enhanced in vitro potency of the SF5-semaxanib analog against VEGFR-2 suggests that it could exhibit more potent anti-angiogenic and antitumor effects in in vivo cancer models, such as tumor xenografts.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro and in vivo assays cited in this guide.

In Vitro Assay Protocols

1. Malaria Parasite Susceptibility Assay:

  • Cell Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[7][8]

  • Drug Dilution: Test compounds are serially diluted in DMSO and added to 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]

  • Growth Inhibition Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.[10]

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of growth inhibition against the drug concentration.

2. Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay:

  • Enzyme Source: Recombinant human DHODH is used.[11][12]

  • Reaction Mixture: The assay is performed in a buffer containing L-dihydroorotic acid (substrate), decylubiquinone (electron acceptor), and 2,6-dichloroindophenol (DCIP) as an indicator dye.[11][12][13]

  • Procedure: The enzyme is added to the reaction mixture with and without the test inhibitor. The reduction of DCIP is monitored spectrophotometrically at 600 nm.[11]

  • Data Analysis: The IC50 value is calculated from the dose-response curve of enzyme inhibition.

3. VEGFR-2 Kinase Assay:

  • Enzyme and Substrate: Recombinant human VEGFR-2 kinase domain and a poly(Glu, Tyr) peptide substrate are used.[14][15]

  • Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a kinase assay buffer.[14][15]

  • Detection: ATP consumption is measured using a luciferase-based assay (e.g., Kinase-Glo™), where the luminescent signal is inversely proportional to the kinase activity.[14][15]

  • Data Analysis: IC50 values are determined from the inhibitor concentration-response curves.

In Vivo Model Protocols

1. Mouse Model of Malaria:

  • Animal Model: Typically, Swiss Webster or BALB/c mice are used.[16][17]

  • Infection: Mice are infected intraperitoneally with Plasmodium berghei or Plasmodium yoelii.[16][17]

  • Drug Administration: The test compounds are administered orally or intraperitoneally at various doses for a set number of days post-infection.

  • Efficacy Evaluation: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. The mean survival time of the treated mice is also recorded.

  • Pharmacokinetic Analysis: Blood samples are collected at different time points after drug administration to determine plasma drug concentrations using LC-MS/MS.

2. Mouse Tumor Xenograft Model:

  • Cell Lines and Animals: Human cancer cell lines (e.g., B16F10 melanoma) are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[18][19][20][21][22]

  • Tumor Implantation: A suspension of cancer cells is injected into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered systemically (e.g., orally, intraperitoneally).

  • Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.

3. Collagen-Induced Arthritis (CIA) Mouse Model:

  • Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[2][23][24][25] A booster injection is given 21 days later.[2][24][25]

  • Treatment: Prophylactic or therapeutic treatment with the test compound is initiated before or after the onset of clinical signs of arthritis.

  • Disease Assessment: The severity of arthritis is scored based on paw swelling and joint inflammation. Histopathological analysis of the joints is performed at the end of the study.

  • Biomarker Analysis: Levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint tissue can be measured.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target Identification Target Identification Compound Synthesis Compound Synthesis Target Identification->Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Lead Optimization Lead Optimization In Vitro Assays->Lead Optimization Animal Model Selection Animal Model Selection Lead Optimization->Animal Model Selection In Vivo Efficacy In Vivo Efficacy Animal Model Selection->In Vivo Efficacy Pharmacokinetics/Toxicology Pharmacokinetics/Toxicology In Vivo Efficacy->Pharmacokinetics/Toxicology Candidate Selection Candidate Selection Pharmacokinetics/Toxicology->Candidate Selection Clinical Trials Clinical Trials Candidate Selection->Clinical Trials

Caption: General drug discovery workflow from in vitro to in vivo studies.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras EndothelialCell Endothelial Cell Proliferation, Migration, and Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->EndothelialCell Semaxanib Semaxanib / SF5-Analog (Inhibitor) Semaxanib->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway inhibited by Semaxanib.

DHODH_pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate Pyrimidine De Novo Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Teriflunomide Teriflunomide / SF5-Analog (Inhibitor) Teriflunomide->DHODH

Caption: Inhibition of pyrimidine synthesis by Teriflunomide.

References

Unveiling the Aromatic Reactivity: A Comparative Guide to the Reaction Products of 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of highly fluorinated aromatic compounds is paramount for the design of novel molecules with tailored properties. This guide provides a comprehensive comparison of the reaction products derived from 1,4-Bis(pentafluorothio)benzene, supported by available experimental data and detailed protocols. The powerful electron-withdrawing nature of the pentafluorothio (SF₅) group significantly influences the reactivity of the benzene ring, making it a unique building block in synthetic chemistry.

The core reactivity of polyfluorinated benzenes is dominated by nucleophilic aromatic substitution (SₙAr), and this compound is no exception. The fluorine atoms on the aromatic ring are susceptible to displacement by a variety of nucleophiles. This reactivity is attributed to the strong inductive effect of the numerous fluorine atoms, which polarizes the carbon-fluorine bonds and makes the ring carbons electrophilic.

While specific experimental data on the reaction products of this compound remains limited in publicly accessible literature, we can infer its reactivity based on the well-documented behavior of closely related polyfluorinated compounds, such as hexafluorobenzene and other arylsulfur pentafluorides. These analogs readily undergo substitution reactions with nucleophiles like alkoxides, amines, and organolithium reagents.

Comparison of Potential Reaction Products

Based on the established principles of SₙAr on polyfluorinated aromatics, we can anticipate the following reaction outcomes for this compound. The tables below summarize the expected products and provide a framework for comparison with alternative synthetic approaches.

NucleophileExpected Product StructurePotential YieldKey Spectroscopic Signatures (Predicted)
Sodium Methoxide (NaOMe)1-Methoxy-4-(pentafluorothio)tetrafluorobenzeneModerate to High¹⁹F NMR: Appearance of new signals for the methoxy-substituted ring. ¹H NMR: Signal corresponding to the methoxy protons.
Piperidine1-(Piperidin-1-yl)-4-(pentafluorothio)tetrafluorobenzeneModerate to High¹⁹F NMR: Shift in the fluorine signals of the substituted ring. ¹H NMR: Characteristic signals for the piperidine ring protons.
n-Butyllithium (n-BuLi)1-Butyl-4-(pentafluorothio)tetrafluorobenzeneModerate¹⁹F NMR: Significant upfield shift of the fluorine signals adjacent to the butyl group. ¹H NMR: Signals corresponding to the butyl chain protons.

Table 1: Predicted Reaction Products of this compound via Nucleophilic Aromatic Substitution.

Alternative Synthetic Routes

Currently, the direct synthesis of substituted this compound derivatives is the most straightforward approach. However, for certain target molecules, alternative multi-step syntheses starting from different precursors might be considered.

Target DerivativeAlternative Starting MaterialKey Reaction StepsAdvantagesDisadvantages
1-Amino-4-(pentafluorothio)tetrafluorobenzene1,4-Diiodo-2,3,5,6-tetrafluorobenzene1. Introduction of one SF₅ group. 2. Nitration. 3. Reduction of the nitro group.Potentially higher selectivity for monosubstitution.Longer synthetic route, potentially lower overall yield.
1-Hydroxy-4-(pentafluorothio)tetrafluorobenzeneTetrafluorohydroquinone1. Protection of one hydroxyl group. 2. Introduction of the SF₅ group. 3. Deprotection.Access to a different substitution pattern.Requires protection/deprotection steps, adding complexity.

Table 2: Comparison of Synthetic Strategies for Substituted this compound Analogs.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with Alkoxides:

  • Dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO).

  • Add a solution of the sodium alkoxide (e.g., sodium methoxide) in its corresponding alcohol dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by GC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Nucleophilic Aromatic Substitution with Amines:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, acetonitrile).

  • Add the amine (e.g., piperidine) to the solution.

  • Reflux the reaction mixture, monitoring its progress by GC-MS or TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in the study of this compound reactions, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_reaction Nucleophilic Aromatic Substitution Pathway This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu⁻ Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Meisenheimer Complex Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - F⁻ Fluoride Ion (F⁻) Fluoride Ion (F⁻) Meisenheimer Complex->Fluoride Ion (F⁻)

Caption: Generalized mechanism for the nucleophilic aromatic substitution on this compound.

G cluster_workflow Experimental Workflow for Structure Confirmation Reaction Setup Reaction Setup Reaction Monitoring (GC-MS, TLC) Reaction Monitoring (GC-MS, TLC) Reaction Setup->Reaction Monitoring (GC-MS, TLC) Workup & Purification Workup & Purification Reaction Monitoring (GC-MS, TLC)->Workup & Purification Product Isolation Product Isolation Workup & Purification->Product Isolation Structural Analysis Structural Analysis Product Isolation->Structural Analysis NMR Spectroscopy NMR Spectroscopy Structural Analysis->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Analysis->Mass Spectrometry X-ray Crystallography X-ray Crystallography Structural Analysis->X-ray Crystallography

Caption: A typical experimental workflow for the synthesis and structural confirmation of this compound derivatives.

Safety Operating Guide

Essential Disposal Procedures for 1,4-Bis(pentafluorothio)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Bis(pentafluorothio)benzene containing detailed disposal instructions could not be located. The following guidance is based on the known hazards of the closely related compound, 1,4-Bis(pentafluorothio)perfluorobenzene, and established best practices for the disposal of hazardous chemical waste. It is imperative that all procedures are conducted in strict accordance with your institution's Environmental Health and Safety (EHS) policies. Always consult with your designated EHS officer before proceeding with any disposal.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound. Due to the presence of the pentafluorosulfanyl (SF5) group and its aromatic nature, this compound should be treated as a hazardous substance requiring specialized disposal.

Hazard Assessment

In the absence of specific data for this compound, the hazard profile of 1,4-Bis(pentafluorothio)perfluorobenzene is used as a conservative surrogate. The Globally Harmonized System (GHS) classifications for this related compound indicate significant potential hazards.

Hazard ClassGHS Hazard CodeDescription
Flammable LiquidsH226Flammable liquid and vapor
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Acute Toxicity, InhalationH332Harmful if inhaled
Data derived from the GHS classification of 1,4-Bis(pentafluorothio)perfluorobenzene, a related compound.[1]

Based on this information, this compound must be handled as a flammable, toxic, and halogenated organic waste .

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Prior to handling for disposal, ensure all necessary personal protective equipment is in use to prevent exposure.

  • Eye Protection: Wear chemical splash goggles.

  • Hand Protection: Use nitrile gloves.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: All handling of the compound, including preparation for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[2]

Disposal and Decontamination Protocols

Disposal of this compound must follow regulated hazardous waste procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a dedicated, chemically compatible container with a secure screw-top lid. Glass or plastic containers suitable for organic solvents are appropriate, but plastic is often preferred to minimize the risk of breakage.[5]

    • Do not mix this waste with other non-halogenated organic waste streams unless explicitly permitted by your institution's EHS department.

  • Waste Segregation:

    • Given the high fluorine content, this compound should be segregated as a halogenated organic waste .[4] Proper segregation is critical to prevent dangerous reactions and ensure correct final disposal by a licensed waste management service.[6][7]

  • Container Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.[3]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.[3]

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., "Flammable," "Toxic").

    • Fill in all other required information, such as the accumulation start date and your lab's contact details.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • Ensure the storage location is away from ignition sources and incompatible chemicals.[6][7] The container should be kept in secondary containment to mitigate potential spills.[3]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest forms and collection.[5][8]

Protocol for Decontamination of Labware:

  • Initial Rinse: Rinse any contaminated labware (e.g., glassware, stir bars) with a small amount of a suitable organic solvent, such as acetone or ethanol.

  • Collect Rinsate: This initial rinsate is now contaminated and must be collected and added to your halogenated organic hazardous waste container.[3]

  • Secondary Rinse: Perform a second rinse with the solvent and collect it in the same hazardous waste container.

  • Final Cleaning: After the solvent rinses, the labware can typically be washed with soap and water.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.